2-Chloro-4-ethoxy-6-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXTHMAVSWQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571013 | |
| Record name | 2-Chloro-4-ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37482-64-7 | |
| Record name | 2-Chloro-4-ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to 2-Chloro-4-ethoxy-6-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone scaffold, integral to the structure of essential biomolecules and a multitude of approved therapeutics.[1][2][3] Among the vast array of functionalized pyrimidines, 2-Chloro-4-ethoxy-6-methylpyrimidine (CAS No. 37482-64-7) emerges as a highly versatile and valuable intermediate. Its strategic placement of a reactive chlorine atom, an electron-donating ethoxy group, and a methyl group offers a unique combination of electronic properties and multiple reaction sites for further molecular elaboration.[4][5] This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, a robust synthetic protocol, its reactivity, potential applications in drug development, and essential safety information for researchers and scientists in the field.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is paramount for its effective and safe utilization in a research setting.
Core Properties
This compound is a solid at room temperature with a defined melting and boiling point, indicating good thermal stability under standard laboratory conditions.[6]
| Property | Value | Reference |
| CAS Number | 37482-64-7 | [6] |
| Molecular Formula | C₇H₉ClN₂O | [6] |
| Molecular Weight | 172.61 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 70-73 °C | [6] |
| Boiling Point | 282 °C at 760 mmHg | [6] |
| Purity | Typically >98% | [6] |
| Storage Temperature | 4 °C | [6] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.
| Hazard Identification | GHS Classification | Precautionary Statements |
| Pictogram | GHS07 (Harmful) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Signal Word | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most common and efficient route begins with the readily available starting material, 6-methyluracil.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
The initial step involves the conversion of 6-methyluracil to 2,4-dichloro-6-methylpyrimidine. This is a standard chlorination reaction for pyrimidinones, employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[7]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 6-methyluracil (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (8-10 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 90-100 °C with stirring for approximately 8-10 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly add the residue to crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-methylpyrimidine, typically as a solid.
Step 2: Synthesis of this compound
The crucial step for introducing the ethoxy group is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 chlorine. This regioselectivity is a well-documented phenomenon in the chemistry of dichloropyrimidines and is attributed to the electronic effects of the ring nitrogen atoms.[8][9]
Protocol:
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. This can be done by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
In a separate flask, dissolve the 2,4-dichloro-6-methylpyrimidine (1.0 eq) from Step 1 in anhydrous ethanol.
-
At room temperature (around 20 °C), add the sodium ethoxide solution dropwise to the stirred solution of the dichloropyrimidine.
-
Stir the reaction mixture at room temperature for approximately 2-4 hours, monitoring the progress by TLC.
-
Upon completion, add DCM and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with additional DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its remaining chlorine atom at the C2 position. This chlorine can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Reaction Scheme: Versatility of the Pyrimidine Scaffold
Caption: Key nucleophilic substitution reactions of the title compound.
The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:
-
Anticancer: Many pyrimidine-based compounds function as kinase inhibitors, crucial for controlling cell growth and proliferation.[2][10]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, in some cases superior to established drugs.[10]
-
Antimicrobial and Antiviral: The pyrimidine structure is fundamental to nucleosides, making it a key target for the development of antiviral and antimicrobial agents.[4]
The ethoxy and methyl groups on the pyrimidine ring of the title compound can modulate the pharmacokinetic properties of the final drug candidates, such as solubility, lipophilicity, and metabolic stability.
Spectroscopic Characterization (Reference Data)
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its straightforward, high-yielding synthesis and the predictable reactivity of its chloro-substituent make it an attractive starting material for drug discovery programs targeting various diseases. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutic agents.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 37482-64-7 [sigmaaldrich.com]
- 7. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine
Abstract: This technical guide provides a comprehensive, scientifically-grounded overview of a robust and widely-implemented synthetic pathway to 2-Chloro-4-ethoxy-6-methylpyrimidine, a key heterocyclic building block in modern drug discovery and development. The document details the strategic three-step synthesis commencing from elementary starting materials: ethyl acetoacetate and urea. Each stage—pyrimidine core formation, dichlorination, and regioselective ethoxylation—is elucidated with in-depth mechanistic insights, detailed experimental protocols, and critical process considerations. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and theoretical understanding of this essential synthesis.
Introduction and Strategic Overview
This compound is a versatile chemical intermediate whose structural motifs are prevalent in a multitude of pharmacologically active agents. The presence of distinct functional groups—a reactive chlorine atom at the 2-position, an electron-donating ethoxy group at the 4-position, and a methyl group at the 6-position—provides multiple handles for subsequent chemical modifications, making it an invaluable scaffold in medicinal chemistry.
The synthetic strategy detailed herein is a logical and efficient three-step sequence designed for scalability and reliability. The pathway leverages a classical pyrimidine synthesis followed by targeted functional group interconversions:
-
Step 1: Pyrimidine Ring Formation: A Biginelli-type condensation reaction between ethyl acetoacetate and urea to construct the foundational 6-methyluracil ring system.
-
Step 2: Aromatic Chlorination: Conversion of the stable 6-methyluracil into the highly reactive 2,4-dichloro-6-methylpyrimidine intermediate using a potent chlorinating agent.
-
Step 3: Regioselective Ethoxylation: A controlled nucleophilic aromatic substitution to selectively replace the C4-chlorine with an ethoxy group, yielding the final target molecule.
This guide will dissect each step, emphasizing the chemical principles that govern reaction outcomes and the practical considerations for successful execution.
Step 1: Synthesis of the 6-Methyluracil Core
The cornerstone of the synthesis is the formation of the pyrimidine ring. This is reliably achieved through the acid-catalyzed condensation of ethyl acetoacetate and urea. This reaction, a variation of the Biginelli reaction, is a classic and cost-effective method for creating the uracil scaffold.
Principle and Mechanism
The reaction proceeds through an initial condensation of urea with the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the second urea nitrogen onto the ester carbonyl. The subsequent dehydration drives the reaction towards the formation of the stable, aromatic-like pyrimidine-2,4-dione ring system, known as 6-methyluracil. An acid catalyst, such as hydrochloric acid, is crucial for activating the carbonyl groups towards nucleophilic attack.
Experimental Protocol: Synthesis of 6-Methyluracil
-
Reagents:
-
Urea (finely powdered)
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide Solution (e.g., 2M)
-
Deionized Water
-
-
Procedure:
-
In a suitable reaction vessel, combine finely powdered urea (1.33 moles), ethyl acetoacetate (1.23 moles), absolute ethanol (25 mL), and a few drops of concentrated hydrochloric acid.
-
Stir the mixture thoroughly to form a paste. Cover the vessel loosely and place it in a desiccator over a drying agent like concentrated sulfuric acid until the mixture solidifies and is completely dry. This step is critical as it drives the initial condensation by removing water.
-
Prepare a solution of sodium hydroxide (2 moles) in water (1.2 L) and heat it to 95°C.
-
Add the dried condensation product from step 2 to the hot sodium hydroxide solution with vigorous stirring. The solid should dissolve completely. This step facilitates the cyclization and saponification of any unreacted ester.
-
Cool the resulting clear solution to approximately 65°C.
-
Carefully acidify the solution by the slow, dropwise addition of concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate as a white solid.
-
Once the mixture has cooled to room temperature, collect the product by filtration.
-
Wash the filter cake sequentially with cold water, ethanol, and finally diethyl ether to facilitate drying.
-
Dry the product in a vacuum oven to obtain pure 6-methyluracil as a colorless powder.
-
Data Summary for 6-Methyluracil Synthesis
| Parameter | Value | Reference |
| Starting Materials | Ethyl Acetoacetate, Urea | |
| Catalyst | Hydrochloric Acid | |
| Key Steps | Condensation, Cyclization, Acidification | |
| Typical Yield | 71–77% | |
| Appearance | Colorless/White Powder | |
| Melting Point | Decomposes >300°C |
Visualization: 6-Methyluracil Synthesis Workflow
Caption: Workflow for the synthesis of 6-methyluracil.
Step 2: Dichlorination of 6-Methyluracil
With the pyrimidine core established, the next critical step is to convert the hydroxyl groups of the tautomeric enol form into chlorides. This transformation drastically increases the reactivity of the ring, preparing it for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used with a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅) for enhanced reactivity.
Principle and Mechanism
6-Methyluracil exists in a tautomeric equilibrium with its dihydroxy form (2,4-dihydroxy-6-methylpyrimidine). The chlorination mechanism involves the activation of the hydroxyl groups by POCl₃, converting them into better leaving groups. Subsequent nucleophilic attack by chloride ions, also generated from POCl₃, displaces these activated groups to form the dichloro-pyrimidine. The reaction is driven by the formation of stable phosphorus byproducts.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine
-
Reagents:
-
6-Methyluracil
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst and acid scavenger)
-
Crushed Ice / Ice Water
-
Dichloromethane or Chloroform for extraction
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), place 6-methyluracil (1 mole).
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents). A catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate a large volume of HCl gas.
-
Once the excess POCl₃ has been quenched, neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Data Summary for Dichlorination
| Parameter | Value | Reference |
| Starting Material | 6-Methyluracil | |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | |
| Key Steps | Reflux, Quenching, Extraction | |
| Typical Yield | >85% | |
| Appearance | White to light yellow solid | |
| Melting Point | 44-47°C |
Visualization: Chlorination Mechanism
Caption: Conceptual mechanism for the dichlorination of 6-methyluracil.
Step 3: Regioselective Monosubstitution with Ethoxide
This final step is the most nuanced, requiring precise control to achieve the desired product. The two chlorine atoms on 2,4-dichloro-6-methylpyrimidine have different reactivities. The C4-position is more electron-deficient due to the resonance effect of the ring nitrogens, making it more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-position. This inherent electronic bias is exploited to achieve selective mono-ethoxylation.
Principle and Mechanism
The reaction proceeds via a classic SNAr mechanism. The ethoxide ion (EtO⁻), a strong nucleophile, attacks the electron-deficient C4 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is key to the reaction pathway. The subsequent loss of the chloride leaving group from the complex restores the aromaticity of the pyrimidine ring and yields the final product. By using a slight excess of sodium ethoxide and maintaining a low temperature, the reaction can be stopped after the more reactive C4-chloro has been substituted, minimizing the formation of the 2,4-diethoxy byproduct.
Experimental Protocol: Synthesis of this compound
-
Reagents:
-
2,4-Dichloro-6-methylpyrimidine
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
-
Procedure:
-
Prepare a fresh solution of sodium ethoxide. In a flask under an inert atmosphere (e.g., nitrogen or argon), add clean sodium metal (1.1 molar equivalents) in small pieces to anhydrous absolute ethanol. Stir until all the sodium has dissolved. Cool the solution to ~0-5°C.
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1 mole) in anhydrous ethanol and cool it in an ice bath.
-
Slowly add the sodium ethoxide solution dropwise to the solution of the dichloropyrimidine, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the remaining aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Data Summary for Ethoxylation
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-6-methylpyrimidine | |
| Nucleophile | Sodium Ethoxide in Ethanol | |
| Key Control | Low Temperature, Stoichiometry (1.1 eq) | |
| Typical Yield | ~85-90% | |
| Appearance | Solid or Oil | |
| CAS Number | 13393-35-4 |
Visualization: Overall Synthetic Pathway
Caption: The complete three-step synthesis of the target molecule.
Conclusion
The synthesis of this compound from ethyl acetoacetate and urea is a well-established, robust, and logical pathway that proceeds in three distinct stages. The success of the overall synthesis relies on the foundational Biginelli-type condensation, a powerful chlorination to activate the pyrimidine ring, and a carefully controlled regioselective nucleophilic substitution. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and development.
An In-depth Technical Guide to 2-Chloro-4-ethoxy-6-methylpyrimidine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-4-ethoxy-6-methylpyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of its functional groups—a reactive chlorine atom, an ethoxy group, and a methyl group on the pyrimidine core—offers a versatile platform for the synthesis of a diverse range of complex molecular architectures.
Core Molecular Attributes and Physicochemical Properties
This compound is a solid at room temperature, a characteristic that simplifies its handling and storage in a laboratory setting.[1] Proper storage at 4°C is recommended to maintain its stability and purity.[1]
Structural and Identification Data
The fundamental structural and identifying information for this compound is summarized in the table below. This data is essential for accurate record-keeping, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 37482-64-7 | [1] |
| Molecular Formula | C₇H₉ClN₂O | [1] |
| Molecular Weight | 172.61 g/mol | |
| Canonical SMILES | CCOC1=CC(=NC(=N1)Cl)C | |
| InChI Key | VEGXTHMAVSWQTH-UHFFFAOYSA-N | [1] |
Molecular Structure of this compound
Caption: 2D structure of this compound.
Key Physical Properties
The physical properties of a compound are critical for designing experimental protocols, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Appearance | Solid | [1] |
| Melting Point | 70-73 °C | [1] |
| Boiling Point | 282 °C at 760 mmHg | [1] |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Spectroscopic Characterization
A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom in a dichlorinated pyrimidine precursor with an ethoxide source.
Proposed Synthetic Pathway
A logical synthetic route starts from the commercially available 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a regioselective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This selectivity is a key principle in the synthesis of asymmetrically substituted pyrimidines.
Synthetic Scheme ```dot digraph "Synthesis" { graph [rankdir="LR", splines=true]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [arrowhead="open", color="#4285F4"];
reagent [label="2,4-Dichloro-6-methylpyrimidine"]; product [label="this compound"]; conditions [label="Sodium Ethoxide (NaOEt)\nEthanol (EtOH)\nRoom Temperature", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
reagent -> conditions [style=dashed, arrowhead=none]; conditions -> product; }
Caption: Nucleophilic aromatic substitution on this compound.
Causality in Experimental Choices:
-
Choice of Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The choice of nucleophile is dictated by the desired final product. For instance, reaction with various primary or secondary amines is a common strategy in drug discovery to explore the structure-activity relationship (SAR) by introducing different substituents.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and temperature depends on the reactivity of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with various organoboron reagents (boronic acids or esters) in a Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the 2-position.
Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Self-Validating System in Protocol Design:
A well-designed Suzuki-Miyaura coupling protocol includes internal checks for reaction success. The disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate are initial indicators. Confirmation of the product structure is then achieved through spectroscopic methods (NMR, Mass Spectrometry), validating the intended transformation.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this compound at the 2-position makes it a valuable intermediate for the synthesis of potential therapeutic agents, particularly in the area of kinase inhibitors. The substituents introduced can interact with specific amino acid residues in the active site of a target protein, influencing the compound's potency and selectivity.
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [1]
-
Signal Word: Warning [1]* Hazard Statements:
References
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Chloro-4-ethoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-ethoxy-6-methylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We will delve into its molecular structure, molecular weight, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel molecular entities.
Molecular Identity and Core Properties
This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are integral to various biological processes and form the backbone of numerous pharmaceuticals. The precise arrangement of its substituents—a chloro group at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 6-position—imparts specific chemical reactivity and physical characteristics to the molecule.
A summary of its fundamental properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 37482-64-7 | [1] |
| Linear Formula | C7H9ClN2O | [1] |
| Molecular Weight | 172.61 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 70-73 °C | [1] |
| Boiling Point | 282 °C at 760 mmHg | [1] |
| InChI | 1S/C7H9ClN2O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | [1] |
| InChI Key | VEGXTHMAVSWQTH-UHFFFAOYSA-N | [1] |
Elucidation of the Molecular Structure
The molecular structure of this compound is defined by a central pyrimidine ring. The strategic placement of its functional groups dictates its electronic distribution and, consequently, its reactivity in chemical transformations.
Caption: 2D molecular structure of this compound.
Synthetic Approach: A Plausible Pathway
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
This proposed synthesis is based on the known reactivity of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol, which selectively yields the corresponding 4-ethoxy derivative in high yield.[3] This suggests that the chlorine atom at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack by the ethoxide ion than the chlorine at the 2-position under these conditions.
Spectroscopic Characterization: An Inferential Analysis
Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on the known spectral properties of analogous substituted pyrimidines, we can predict the key features that would be expected in its analytical spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl protons (CH ₃) would likely appear in the upfield region. The ethoxy group would exhibit a triplet for the terminal methyl protons (-OCH₂CH ₃) and a quartet for the methylene protons (-OCH ₂CH₃) due to spin-spin coupling. A singlet would also be anticipated for the lone proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (N, O, Cl) and the aromaticity of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching from the methyl and ethoxy groups, C=N and C=C stretching from the aromatic pyrimidine ring, and C-O stretching from the ethoxy group. The C-Cl stretch would likely appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+ and another at M+2 in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of the ethoxy and chloro substituents.
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While its fundamental properties are established, a clear opportunity exists for further research to publish a detailed, validated synthetic protocol and a complete set of experimental spectroscopic data. Such a contribution would be of significant benefit to the scientific community, enabling broader access and utilization of this versatile compound.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-4-ethoxy-6-methylpyrimidine
Foreword: The Crucial Role of Solubility in Scientific Advancement
In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a matter of academic curiosity; it is a cornerstone of process development, formulation science, and ultimately, therapeutic efficacy. 2-Chloro-4-ethoxy-6-methylpyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its journey from a laboratory reagent to a potential active pharmaceutical ingredient (API) or advanced material is fundamentally governed by its interactions with various solvents. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical frameworks and practical methodologies for the modern researcher. While direct quantitative solubility data for this specific compound is not extensively available in public literature, this guide will leverage data from structurally analogous compounds to illuminate the principles of its solubility behavior and provide a robust framework for its experimental determination.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. This compound is a solid at room temperature, with a melting point in the range of 70-73 °C and a boiling point of 282 °C at standard atmospheric pressure.
| Property | Value | Source |
| CAS Number | 37482-64-7 | |
| Molecular Formula | C₇H₉ClN₂O | |
| Molecular Weight | 172.61 g/mol | |
| Physical Form | Solid | |
| Melting Point | 70-73 °C | |
| Boiling Point | 282 °C at 760 mmHg |
The molecule possesses a moderately polar pyrimidine core, substituted with a chloro group (electron-withdrawing), an ethoxy group (electron-donating and capable of hydrogen bonding as an acceptor), and a methyl group (nonpolar). This combination of functional groups suggests a nuanced solubility profile, with potential for dissolution in a range of solvents of varying polarities.
Safety Considerations: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Theoretical Underpinnings of Solubility
The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
A solvent is likely to dissolve a solute if their Hansen parameters are similar. While the specific HSP for this compound are not published, they can be estimated or determined experimentally.
A Case Study: Solubility of Structurally Related Pyrimidines
In the absence of direct quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. A study on 2-amino-4-chloro-6-methoxypyrimidine offers a pertinent example. The solubility of this compound was experimentally determined in twelve organic solvents at various temperatures[1].
At a given temperature, the mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine was found to decrease in the following order: N,N-dimethylformamide > dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene[1].
This trend highlights the importance of solvent polarity and hydrogen bonding capabilities. The high solubility in highly polar aprotic solvents like DMF and acetone, as well as in the hydrogen bond acceptor dioxane, suggests strong polar interactions are at play. The lower solubility in less polar solvents like toluene and ethyl benzene is also consistent with theoretical expectations.
Extrapolating to this compound:
Compared to the case study compound, our target molecule has an ethoxy group instead of an amino group and a methyl group instead of a methoxy group. The ethoxy group is less capable of hydrogen bonding as a donor than the amino group, which may decrease its solubility in highly protic solvents. However, its overall polarity is comparable. The methyl group is slightly less polar than the methoxy group. These structural differences suggest that while the general trends observed for the amino-analogue are likely to be similar, the absolute solubility values will differ.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through empirical measurement. The equilibrium solubility method is a widely accepted technique.
Materials and Equipment
-
This compound
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Causality Behind Experimental Choices
-
Using excess solute: This ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.
-
Constant temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration time: Sufficient time must be allowed for the dissolution process to reach equilibrium. The required time can vary depending on the solute-solvent system and should be determined empirically.
-
Filtration: This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Calibrated analytical method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used to determine the concentration of the solute in the saturated solution.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility ( g/100 mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Ethyl Acetate | 4.4 | 5.2 |
| Acetone | 5.1 | 15.8 |
| Ethanol | 4.3 | 8.9 |
| Methanol | 5.1 | 12.3 |
| Water | 10.2 | < 0.05 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The relationship between solvent properties and solubility can be visualized to aid in interpretation.
Caption: Logical relationship between solute properties, solvent properties, and solubility.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data remains to be extensively published, a robust framework for its prediction and experimental determination has been established. By understanding the physicochemical properties of the compound, leveraging data from structural analogs, and employing rigorous experimental techniques, researchers can confidently navigate the solution landscape of this and other novel compounds. The generation of precise solubility data for this compound in a wide array of pharmaceutically and industrially relevant solvents would be a valuable contribution to the scientific community, enabling its further development and application.
References
The Pyrimidine Core: A Versatile Scaffold for Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the landscape of scientific research, particularly in medicinal chemistry and materials science.[1][2] Its prevalence in the fundamental building blocks of life, namely the nucleobases cytosine, thymine, and uracil, has made it a privileged scaffold in the design of therapeutic agents that can seamlessly interact with biological systems.[2] Beyond its biological significance, the unique electronic properties of the pyrimidine ring have opened up exciting avenues in the development of advanced functional materials.[3][4] This in-depth technical guide provides a comprehensive overview of the potential research applications of substituted pyrimidines, offering insights into their synthesis, mechanisms of action, and practical applications, tailored for professionals in the field.
Part 1: The Medicinal Chemistry of Substituted Pyrimidines: A Therapeutic Goldmine
The versatility of the pyrimidine scaffold has been exploited to develop a plethora of drugs targeting a wide array of diseases.[1][5] Its ability to present substituents in a defined spatial orientation allows for the fine-tuning of interactions with biological targets, leading to potent and selective therapeutic agents.
Anticancer Agents: Targeting the Engines of Cell Proliferation
Substituted pyrimidines have emerged as a dominant class of anticancer agents, primarily by targeting the kinases that drive uncontrolled cell growth.[6][7][8]
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[9][10] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways.[7][9] Pyrimidine-based tyrosine kinase inhibitors (TKIs) like Gefitinib competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of pro-survival pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5][9] This blockade of signaling ultimately leads to cell cycle arrest and apoptosis.[5]
The interaction of gefitinib with the EGFR active site is highly specific, involving hydrogen bonding with key amino acid residues like Met793 and van der Waals interactions within the binding pocket defined by residues such as Leu718, Ala743, and Leu844.[1][11]
EGFR Signaling Pathway and Inhibition by Gefitinib
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[12] Dysregulation of CDK activity is a hallmark of cancer.[12] Pyrimidine-based inhibitors, such as Palbociclib , selectively target CDK4 and CDK6.[1][11] Palbociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing cell cycle arrest.[1][13]
The binding of palbociclib to the ATP pocket of CDK6 involves hydrogen bonds with the backbone of Val101 and Asp163.[9]
CDK4/6-Rb Pathway and Inhibition by Palbociclib
Table 1: Comparative Anticancer Activity of Substituted Pyrimidines (IC₅₀ values in µM)
| Compound ID | Target(s) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference(s) |
| Gefitinib | EGFR | 0.48 | 15.3 | >100 | [7] |
| Palbociclib | CDK4/6 | 0.086 | 0.95 | 0.89 | [13] |
| Compound 4f | (Indazol-pyrimidine) | 1.629 | 3.304 | 10.350 | [8] |
| Compound 4i | (Indazol-pyrimidine) | 1.841 | 2.305 | 4.990 | [8] |
| Compound 2d | (Pyrido[2,3-d]pyrimidine) | - | Strong cytotoxicity | - | [14] |
| Compound 7 | (Pyrazolo[3,4-d]pyrimidine) | 17.50 | 68.75 | 73.08 | [15] |
Antiviral Agents: Disrupting the Viral Life Cycle
Pyrimidine nucleoside analogs have long been a mainstay of antiviral therapy.[16] These compounds mimic natural nucleosides and, once incorporated into the viral genome by viral polymerases, they terminate the growing DNA or RNA chain.[17] More recently, non-nucleoside pyrimidine derivatives have been developed that inhibit key viral enzymes. For example, some pyrimidine derivatives have shown potent activity against HIV by inhibiting the reverse transcriptase enzyme.[16][18] Others have demonstrated efficacy against influenza virus by interfering with viral replication.[16][19]
Table 2: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Class | Virus | Target | EC₅₀ (µg/mL) | Reference(s) |
| Pyrimidine Analogues | HIV-1 | Reverse Transcriptase | >2.12 - 1.80 | [18] |
| Pyrimidine Derivatives | Influenza A & B | Viral Replication | 0.01 - 0.1 µM | [19] |
| Compound A3 | Broad Spectrum (RNA/DNA viruses) | de novo Pyrimidine Biosynthesis | 205 nM (HIV-1) | [20] |
Antimicrobial Agents: Combating Bacterial Infections
The pyrimidine scaffold is also a valuable platform for the development of novel antibacterial agents.[21][22][23] These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[22]
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Bacterial Strains (µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference(s) |
| Compound 12 | 0.87 µM/ml | - | - | - | [21] |
| Compound 5 | - | 0.96 µM/ml | - | - | [21] |
| Compound 2 | - | - | 0.91 µM/ml | - | [21] |
| Compound 10 | - | - | - | 0.77 µM/ml | [21] |
| Pyridothienopyrimidines | 15.62 - 125 | 7.81 - 125 | 3.9 - 62.5 | 7.81 - 125 | [24][25] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | 16 - 102 µM | - | 16 - 102 µM | 16 - 102 µM | [22] |
Part 2: Substituted Pyrimidines in Materials Science
The electron-deficient nature of the pyrimidine ring, coupled with its ability to engage in hydrogen bonding and coordinate with metal ions, makes it an attractive building block for functional organic materials.[26][27]
Fluorescent Probes and Sensors
Substituted pyrimidines can be designed to exhibit fluorescence, with their emission properties being sensitive to the surrounding environment.[28][29] This has led to their development as fluorescent probes for the detection of metal ions, such as Zn²⁺ and Al³⁺.[20][30][31][32] The binding of the target ion to the pyrimidine-based sensor can induce a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection.[32]
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of pyrimidine derivatives make them suitable for use in Organic Light-Emitting Diodes (OLEDs).[4][26][27] They can be incorporated into various layers of the OLED device, including the emissive layer, to achieve high efficiency and color purity.[4][27] Pyrimidine-based materials have been successfully used to develop thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high quantum efficiencies.[26]
Conductive Polymers
Pyrimidine units can be incorporated into the backbone of conjugated polymers to create materials with interesting electronic and optical properties.[27] These polymers can exhibit semiconducting behavior and have potential applications in various electronic devices.[27]
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and evaluation of substituted pyrimidines.
Synthesis of Substituted Pyrimidines
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[3][33]
Protocol for the Synthesis of Monastrol (a mitotic kinesin Eg5 inhibitor): [28]
-
Reactants: 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and a catalytic amount of benzyltriethylammonium chloride.
-
Procedure:
-
Combine all reactants in a reaction vessel.
-
Heat the mixture at 100°C under solvent-free conditions for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the residue and stir for 10 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain pure Monastrol.
-
Workflow for the Biginelli Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 18. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Discovery of Schiff Base Bearing Furopyrimidinone for Selective Recognition of Zn2+ and its Applications in Cell Imaging and Detection of Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. spandidos-publications.com [spandidos-publications.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. chemrxiv.org [chemrxiv.org]
The Multifaceted Biological Activities of 2-Chloro-4-ethoxy-6-methylpyrimidine Derivatives: A Technical Guide for Drug Discovery and Development
Foreword: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active molecules, including essential components of nucleic acids and a plethora of therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[3][4] This guide focuses on a specific, yet versatile, subclass: 2-Chloro-4-ethoxy-6-methylpyrimidine derivatives. The strategic placement of a reactive chloro group at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 6-position provides a foundational structure ripe for chemical modification and exploration of diverse biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.
The Chemical Versatility of the this compound Core
The this compound scaffold is an attractive starting point for medicinal chemistry campaigns due to the reactivity of the C2-chlorine atom. This chlorine is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and the creation of large, diverse chemical libraries. This synthetic tractability is a key driver for the exploration of its biological potential.
A general synthetic approach involves the condensation of a three-carbon precursor with a compound containing an amidine structure.[1] For the specific scaffold of interest, the synthesis can be tailored to introduce the desired substituents. The subsequent derivatization at the 2-position is typically achieved by reacting the 2-chloro intermediate with various nucleophiles, such as amines, thiols, or alcohols, often under basic conditions.[5]
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives are well-established as potent anticancer agents, with several approved drugs targeting key pathways in cancer progression.[4] Derivatives of the this compound core have been investigated for their cytotoxic effects against various cancer cell lines, often acting through the inhibition of critical enzymes involved in cell cycle regulation and signal transduction.[6][7]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism of anticancer activity for many pyrimidine derivatives is the inhibition of protein kinases.[3][8] These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth. The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.[3] For instance, derivatives have been designed to target kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are often overexpressed in tumors.[9][10] Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][11]
The following diagram illustrates a simplified workflow for evaluating the anticancer potential of novel this compound derivatives.
Caption: Workflow for anticancer drug discovery with pyrimidine derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.[12]
Quantitative Data Summary: Cytotoxicity of Pyrimidine Derivatives
The following table summarizes representative IC50 values for various pyrimidine derivatives against different cancer cell lines, illustrating their potential as anticancer agents.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidodiazepines | HCT-116 (Colon) | 0.622 - 1.81 | [14][15] |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | 0.57 - 3.15 | [16] |
| 2,4-dichloro-6-methylpyrimidine derivatives | H1975 (Lung) | 0.65 | [10] |
| 2-amino-4-chloro-pyrimidine derivatives | HCT116 (Colon) | 89.24 | [7] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[17][18][19]
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
The antimicrobial action of pyrimidine derivatives often stems from their ability to inhibit enzymes that are crucial for the survival of microorganisms but are absent or structurally different in humans. Key targets include:
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and some amino acids. Inhibition of bacterial DHFR disrupts these vital biosynthetic pathways.[1][18]
-
DNA Gyrase: This enzyme is a topoisomerase that introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Its inhibition leads to the cessation of these processes and bacterial cell death.[20]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[5]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Herbicidal Activity: A Focus on Agricultural Applications
Pyrimidine derivatives have also found significant application in agriculture as herbicides.[21][22] Their mode of action often involves the inhibition of enzymes unique to plant metabolic pathways.
Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
A primary target for many pyrimidine-based herbicides is Acetohydroxyacid Synthase (AHAS), also known as acetolactate synthase.[23][24] This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[21] Inhibition of AHAS leads to a deficiency in these amino acids, ultimately resulting in plant death.
The following diagram depicts the inhibitory action of pyrimidine derivatives on the AHAS enzyme.
Caption: Inhibition of AHAS by pyrimidine derivatives disrupts amino acid synthesis.
Quantitative Data Summary: Herbicidal Activity
The herbicidal efficacy of pyrimidine derivatives is often evaluated by measuring the inhibition of plant growth.
| Compound | Target Weed | Inhibition Rate (%) | Concentration (mg/L) | Reference |
| Compound 4d | Brassica napus (root) | 81.5 | 100 | [23] |
| Compound 4f | Digitaria adscendens (root) | 81 | 100 | [23] |
| Compound 5c | Brassica napus (stalk) | >80 | 100 | [25] |
| Compound 5f & 5g | Brassica napus (root) | >80 | 100 | [25] |
Enzyme Inhibition: A Common Thread
As highlighted in the preceding sections, enzyme inhibition is a central theme in the biological activity of this compound derivatives.[26] The versatility of the pyrimidine scaffold allows for its adaptation to the active sites of a wide array of enzymes.
General Protocol: Spectrophotometric Enzyme Inhibition Assay
A general protocol for assessing enzyme inhibition using a spectrophotometer is outlined below. This method is applicable when the enzymatic reaction results in a change in absorbance.[26]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the purified enzyme, its substrate, and the pyrimidine-based inhibitor in an appropriate assay buffer.[26]
-
Enzyme-Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or a well in a 96-well plate), mix a fixed concentration of the enzyme with varying concentrations of the inhibitor. Include a control without the inhibitor. Incubate for a set time (e.g., 15-30 minutes) to allow for binding.[26]
-
Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[26]
-
Kinetic Measurement: Immediately monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.[26]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. This data can be used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[27]
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic and agrochemical agents. Its synthetic accessibility and the diverse biological activities of its derivatives, including anticancer, antimicrobial, and herbicidal properties, underscore its importance in medicinal and agricultural chemistry. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, exploring novel biological targets and employing computational methods, such as molecular docking, can aid in the rational design of next-generation this compound derivatives with enhanced efficacy and safety profiles.
References
- 1. wjarr.com [wjarr.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 17. journals.innovareacademics.in [journals.innovareacademics.in]
- 18. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-ethoxy-6-methylpyrimidine
This guide provides a comprehensive technical overview of the reactivity and stability of 2-Chloro-4-ethoxy-6-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective application in complex synthetic pathways.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleobases and numerous therapeutic agents.[1] The specific arrangement of a reactive chloro group at the 2-position, an electron-donating ethoxy group at the 4-position, and a methyl group at the 6-position imparts a unique profile of reactivity and stability. This makes it an invaluable precursor for creating complex molecular architectures designed to interact with specific biological targets in areas such as oncology and infectious diseases.[1]
The strategic placement of the chlorine atom at the 2-position, flanked by two nitrogen atoms, renders this site highly susceptible to nucleophilic attack, forming the basis of its synthetic utility.[2] Understanding the kinetics and thermodynamics of these substitution reactions, as well as the compound's stability under various experimental conditions, is paramount for optimizing synthetic yields and ensuring the purity of downstream products.
Molecular Structure and Physicochemical Properties
The reactivity and stability of this compound are direct consequences of its molecular structure. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the 2-, 4-, and 6-positions.
| Property | Value | Source |
| CAS Number | 37482-64-7 | |
| Molecular Formula | C₇H₉ClN₂O | |
| Molecular Weight | 172.61 g/mol | |
| Melting Point | 70-73 °C | |
| Boiling Point | 282 °C at 760 mmHg | |
| Appearance | Solid |
Synthesis of this compound
The synthesis of 2-chloro-4-substituted pyrimidines can be achieved through various routes, often starting from more readily available di-substituted or dihydroxy pyrimidines. A common and efficient laboratory-scale synthesis involves the chlorination of a corresponding hydroxypyrimidine precursor.
Synthetic Pathway: Chlorination of 4-ethoxy-6-methylpyrimidin-2(1H)-one
A robust method for the preparation of this compound is the chlorination of 4-ethoxy-6-methylpyrimidin-2(1H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 4-ethoxy-6-methylpyrimidin-2(1H)-one.
Materials:
-
4-ethoxy-6-methylpyrimidin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-6-methylpyrimidin-2(1H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. If desired, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to the literature value.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.[4] The electron-deficient nature of the pyrimidine ring facilitates this reaction. The chlorine at the 2-position is particularly activated due to its position between two electron-withdrawing nitrogen atoms.[2]
The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the rate of reaction.[4]
Caption: General mechanism for SNAr on this compound.
Reactivity with Various Nucleophiles
The rate of the SNAr reaction is highly dependent on the nature of the nucleophile. Generally, stronger nucleophiles react faster. The reactions are typically second order, being first order in both the substrate and the nucleophile.[2]
| Nucleophile (Nu⁻) | Product | Relative Reactivity |
| R-O⁻ (Alkoxide) | 2-Alkoxy-4-ethoxy-6-methylpyrimidine | High |
| R₂NH (Secondary Amine) | 2-(Dialkylamino)-4-ethoxy-6-methylpyrimidine | High |
| RNH₂ (Primary Amine) | 2-(Alkylamino)-4-ethoxy-6-methylpyrimidine | Moderate |
| R-S⁻ (Thiolate) | 2-(Alkylthio)-4-ethoxy-6-methylpyrimidine | High |
| N₃⁻ (Azide) | 2-Azido-4-ethoxy-6-methylpyrimidine | Moderate |
Experimental Protocol for Reactivity Assessment with a Model Nucleophile (e.g., Morpholine)
Objective: To determine the rate of reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Ethanol (or other suitable solvent)
-
HPLC or GC-MS for reaction monitoring
Procedure:
-
Prepare stock solutions of this compound and morpholine in ethanol of known concentrations.
-
In a thermostated reaction vessel, mix the two solutions to initiate the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the starting material and the product.[3]
-
Plot the concentration of the reactant versus time to determine the reaction rate. The data can then be used to calculate the second-order rate constant.
Stability Profile
The stability of this compound is a critical factor in its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities that may be difficult to remove and can interfere with subsequent reactions.
Stability Under Different pH Conditions
Chloropyrimidines are susceptible to hydrolysis, especially under acidic or basic conditions.[5] The chlorine atom can be displaced by a hydroxyl group, leading to the formation of the corresponding hydroxypyrimidine.
Proposed Degradation Pathway under Hydrolytic Conditions:
Caption: Hydrolytic degradation of this compound.
Thermal and Photochemical Stability
Protocol for Stability Assessment
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
High-purity solvents (e.g., acetonitrile, water)
-
HPLC with a UV or MS detector
-
Thermostated oven
-
UV lamp
Procedure:
-
pH Stability: Prepare solutions of the compound in the different pH buffers. Keep the solutions at a constant temperature and analyze by HPLC at regular intervals to monitor for degradation.
-
Thermal Stability: Store a solid sample of the compound in a thermostated oven at an elevated temperature (e.g., 60 °C). At set time points, dissolve a portion of the sample and analyze by HPLC to quantify any degradation.
-
Photostability: Expose a solution of the compound in a photostable solvent to a UV lamp. Analyze the solution by HPLC at regular intervals to assess for photodegradation. A control sample should be kept in the dark.
Data Analysis: The percentage of the parent compound remaining at each time point is calculated. The degradation rate constant can be determined from the slope of the plot of the natural logarithm of the concentration versus time.
Analytical Methodologies
Accurate and reliable analytical methods are essential for monitoring the synthesis, reactivity, and stability of this compound.
| Analytical Technique | Application |
| HPLC | Quantitative analysis of reaction progress, purity assessment, and stability studies.[3][9] |
| GC-MS | Suitable for volatile and thermally stable derivatives; provides structural information of products and impurities.[9] |
| TLC | Rapid, qualitative monitoring of reaction progress.[3] |
| NMR Spectroscopy | Structural elucidation of the parent compound, intermediates, and products. |
| FTIR Spectroscopy | Identification of functional groups. |
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution at the 2-position, a feature that is exploited in the synthesis of a wide array of more complex molecules. A thorough understanding of its reactivity with various nucleophiles and its stability under different experimental conditions is crucial for its effective utilization. The protocols and data presented in this guide provide a framework for researchers to confidently handle and apply this important building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scialert.net [scialert.net]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Sourcing and Quality Control of 2-Chloro-4-ethoxy-6-methylpyrimidine for Drug Discovery
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials and key intermediates is a critical decision that profoundly impacts the trajectory of a research program. Among the vast landscape of heterocyclic scaffolds, substituted pyrimidines hold a privileged position in medicinal chemistry.[1][2][3] Their inherent biological relevance, stemming from their presence in nucleobases, combined with their synthetic tractability, makes them a cornerstone for the development of novel therapeutics.[1][4] Specifically, compounds like 2-Chloro-4-ethoxy-6-methylpyrimidine (CAS No: 37482-64-7) are invaluable building blocks, offering multiple reactive sites for the construction of complex molecular architectures targeting a wide array of biological pathways, particularly in the realm of kinase inhibitors.[5][6][7]
This in-depth technical guide provides a field-proven perspective on the commercial sourcing and essential quality control (QC) measures for this compound. As a Senior Application Scientist, my objective is to equip you with the necessary insights to not only procure high-quality material but also to independently verify its integrity, ensuring the reproducibility and success of your downstream applications.
Navigating the Commercial Landscape: Selecting a Reliable Supplier
The commercial availability of this compound is robust, with several suppliers offering this intermediate. However, not all suppliers are created equal. For the discerning scientist, the choice of a supplier should be guided by a thorough evaluation of several key parameters beyond mere price and availability.
Key Supplier Evaluation Criteria:
-
Purity and Batch-to-Batch Consistency: A supplier's ability to consistently provide high-purity material is paramount. Look for suppliers that provide detailed Certificates of Analysis (CoA) with each batch, clearly stating the purity as determined by reliable analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Comprehensive Documentation: Reputable suppliers will readily provide a comprehensive package of documentation, including a detailed Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis. The absence or reluctance to provide such documentation should be considered a significant red flag.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource, providing insights into the compound's stability, solubility, and handling characteristics.
-
Packaging and Logistics: Proper packaging is crucial for maintaining the integrity of the compound during transit. The supplier should utilize appropriate packaging to protect the compound from moisture and light. Furthermore, reliable and timely delivery is essential to prevent delays in your research timeline.
Representative Commercial Suppliers of this compound:
| Supplier | Purity | Available Documentation | Notes |
| Sigma-Aldrich | Typically ≥98% | CoA, SDS available online | A well-established supplier with a strong reputation for quality and comprehensive documentation. |
| ChemScene | ≥98% | CoA, SDS available | Often listed as a preferred partner on platforms like Sigma-Aldrich.[8] |
| Santa Cruz Biotechnology | Information not readily available | Product information available | A supplier of a wide range of biochemicals for research. |
Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any specific supplier. It is imperative to conduct your own due diligence before making a purchasing decision.
A Self-Validating System: In-House Quality Control Protocol
While a supplier's Certificate of Analysis provides a valuable starting point, it is a best practice in drug discovery to perform in-house quality control to independently verify the identity, purity, and integrity of a received batch of any critical chemical intermediate. This not only validates the supplier's claims but also provides a baseline for troubleshooting any unexpected downstream results.
Below is a detailed, step-by-step methodology for the quality control of this compound.
Experimental Workflow for Quality Control
Caption: Quality Control Workflow for this compound.
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is a cornerstone technique for assessing the purity of organic compounds by separating the main component from any impurities.[9][10][11][12][13][14] A reversed-phase method is typically suitable for pyrimidine derivatives.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Acceptance Criteria: Purity should be ≥ 98%. The chromatogram should show a single major peak with minimal impurity peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the methyl protons (-CH₃).
-
A quartet corresponding to the methylene protons of the ethoxy group (-OCH₂CH₃).
-
A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH₃).
-
A singlet corresponding to the proton on the pyrimidine ring.
-
-
Acceptance Criteria: The obtained NMR spectrum should be consistent with the known structure of this compound and free from significant unidentifiable signals.
The Role of this compound in Drug Discovery
The strategic placement of the chloro, ethoxy, and methyl groups on the pyrimidine ring of this compound provides medicinal chemists with a versatile scaffold for generating libraries of novel molecules. The chlorine atom at the 2-position is a particularly useful handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of functional groups. This is a common strategy in the synthesis of kinase inhibitors, where a nitrogen-containing heterocycle often forms a key interaction with the hinge region of the kinase.[15][5][6][7]
The ethoxy group at the 4-position and the methyl group at the 6-position can also be modified or can serve to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability. The pyrimidine core itself is a well-established pharmacophore in numerous approved drugs, further highlighting the potential of its derivatives in therapeutic development.[1][2][4]
Conclusion
The successful integration of this compound into a drug discovery program hinges on the careful selection of a reliable commercial supplier and the implementation of a robust in-house quality control protocol. By adhering to the principles of scientific integrity and employing a self-validating system for material acceptance, researchers can mitigate the risks associated with poor quality reagents and enhance the reproducibility and reliability of their experimental outcomes. This guide provides a foundational framework for making informed decisions and ensuring the integrity of this critical chemical intermediate in your pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. This compound | 37482-64-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. nbinno.com [nbinno.com]
- 13. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Nucleophilic Substitution on 2-Chloro-4-ethoxy-6-methylpyrimidine
An Application Guide for the Synthesis of Substituted Pyrimidines
Authored by: A Senior Application Scientist
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Their prevalence stems from their bioisosteric relationship to purines, allowing them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in nucleic acid synthesis.[6] This has led to their incorporation into drugs for oncology, infectious diseases, and inflammatory conditions.[1][2]
2-Chloro-4-ethoxy-6-methylpyrimidine (CAS No. 37482-64-7) is a highly valuable and versatile building block for the synthesis of diverse pyrimidine libraries. The chlorine atom at the C2 position is activated for displacement, providing a reliable handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr). This application note provides a detailed protocol for researchers, scientists, and drug development professionals, explaining the underlying chemical principles and offering a practical, step-by-step guide to performing nucleophilic substitution on this substrate.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The facile substitution of the chlorine atom on this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction pathway is characteristic of electron-deficient aromatic systems.[7]
Pillars of Reactivity:
-
Electron-Deficient Ring: The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. These nitrogens inductively withdraw electron density from the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.[8][9]
-
Regioselectivity: Nucleophilic attack on chloropyrimidines preferentially occurs at the C2, C4, and C6 positions. This is because the negative charge of the resulting anionic intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the ring nitrogen atoms.[8][9] This resonance stabilization significantly lowers the activation energy for the reaction, a stabilization not possible if attack occurs at the C5 position.[8] In the case of this compound, the C2 position is the site of substitution.
-
Leaving Group Departure: The reaction proceeds in two steps: addition of the nucleophile to form the stabilized Meisenheimer intermediate, followed by the elimination of the chloride leaving group, which re-establishes the aromaticity of the pyrimidine ring. The initial addition of the nucleophile is typically the rate-determining step.[7]
Caption: General SNAr mechanism on this compound.
Experimental Protocol: Amination with Morpholine
This section provides a detailed, self-validating protocol for a representative amination reaction. This procedure can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Example | Notes |
| This compound | 37482-64-7 | >98% | Sigma-Aldrich | The key substrate. |
| Morpholine | 110-91-8 | >99% | Acros Organics | A representative secondary amine nucleophile. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | >99% | Fisher Scientific | Anhydrous, powdered. Acts as a base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | MilliporeSigma | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | VWR | For chromatography. |
| Brine (Saturated aq. NaCl) | N/A | N/A | Lab-prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | N/A | Fisher Scientific | Drying agent. |
| Silica Gel | 7631-86-9 | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.0 g, 5.36 mmol).
-
Add anhydrous potassium carbonate (2.0 eq, 1.48 g, 10.72 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 25 mL).
-
Begin stirring the suspension at room temperature.
-
Add morpholine (1.2 eq, 0.56 mL, 6.43 mmol) dropwise to the stirring suspension.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Maintain the temperature and allow the reaction to stir for 4-6 hours. The use of a base like K₂CO₃ is crucial to neutralize the HCl formed during the reaction, driving it to completion.[10]
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
TLC System: Use a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent.
-
Spot the reaction mixture against a spot of the starting material on a silica gel TLC plate.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.[11]
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product, 2-(morpholino)-4-ethoxy-6-methylpyrimidine, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: Experimental workflow for nucleophilic substitution.
Generalization for Various Nucleophiles
The protocol described can be adapted for a range of nucleophiles. The choice of base, solvent, and temperature is critical and depends on the nucleophilicity and pKa of the incoming nucleophile.
| Nucleophile Class | Representative Example | Typical Base | Typical Solvent(s) | Temperature (°C) | Notes |
| Primary Amines | Benzylamine | DIPEA, K₂CO₃ | EtOH, DMF, Dioxane | 60 - 100 | Generally robust and high-yielding reactions.[12] |
| Secondary Amines | Piperidine | K₂CO₃, Et₃N | EtOH, ACN, DMF | 60 - 100 | Similar to primary amines. |
| Anilines | 4-Methoxyaniline | K₂CO₃, Cs₂CO₃ | DMF, NMP, Dioxane | 100 - 140 | Less nucleophilic; may require higher temperatures or Pd-catalysis.[12] |
| Alcohols | Sodium Methoxide | NaH, NaOMe | Parent Alcohol, THF | 25 - 66 | Requires a strong base to deprotonate the alcohol.[13] |
| Thiols | Thiophenol | K₂CO₃, NaH | DMF, EtOH | 25 - 80 | Thiolates are excellent nucleophiles for SNAr reactions.[14] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
This compound is an irritant. Avoid inhalation and contact with skin and eyes.[15]
-
Organic solvents like DMF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Morpholine is corrosive and flammable. Handle with care.
-
Potassium carbonate is an irritant. Avoid creating dust.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound serves as a pivotal intermediate for accessing a wide range of substituted pyrimidines through the reliable SNAr reaction. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can efficiently synthesize novel compounds for evaluation in drug discovery and development programs. The protocol provided herein offers a robust and validated starting point for the exploration of this versatile chemical space.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 11. benchchem.com [benchchem.com]
- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloro-4-ethoxy-6-methylpyrimidine for Advanced Synthesis
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases and a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its status as a "privileged structure" in drug discovery.[3] Within this class, 2-Chloro-4-ethoxy-6-methylpyrimidine serves as a highly versatile and synthetically valuable building block. The chlorine atom at the C2 position, activated by the adjacent ring nitrogens, is an excellent handle for carbon-carbon bond formation, while the ethoxy and methyl groups allow for fine-tuning of steric and electronic properties.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for elaborating such heteroaryl chlorides.[4][5] Its broad functional group tolerance, use of generally stable and low-toxicity boronic acid reagents, and well-understood mechanistic foundation make it an indispensable tool for researchers in pharmaceutical and materials science.[6][7] This guide provides a comprehensive overview of the mechanistic principles, key optimization parameters, and detailed experimental protocols for the successful application of this compound in Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. While seemingly straightforward, the coupling of heteroaryl chlorides introduces specific challenges, particularly at the oxidative addition step, that necessitate careful selection of reaction components. The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for less reactive aryl chlorides and is critically influenced by the choice of ligand.[8]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[8][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[10][11]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; ox_add [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; pd_complex [label="[Ar-Pd(II)L₂-Cl]\n(Oxidative Adduct)", fillcolor="#F1F3F4"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; di_org_pd [label="[Ar-Pd(II)L₂-Ar']\n(Di-organo Complex)", fillcolor="#F1F3F4"]; red_elim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
// Dummy nodes for inputs/outputs ar_cl [label="Ar-Cl\n(this compound)", shape=plaintext]; boronic [label="Ar'-B(OH)₂ + Base", shape=plaintext]; product [label="Ar-Ar'\n(Coupled Product)", shape=plaintext];
// Edges pd0 -> ox_add [arrowhead=vee, color="#4285F4"]; ox_add -> pd_complex [arrowhead=vee, color="#4285F4"]; ar_cl -> ox_add [arrowhead=vee, style=dashed, color="#EA4335"];
pd_complex -> transmetal [arrowhead=vee, color="#34A853"]; boronic -> transmetal [arrowhead=vee, style=dashed, color="#EA4335"]; transmetal -> di_org_pd [arrowhead=vee, color="#34A853"];
di_org_pd -> red_elim [arrowhead=vee, color="#FBBC05"]; red_elim -> pd0 [arrowhead=vee, color="#FBBC05", label=" Regeneration"]; red_elim -> product [arrowhead=vee, style=dashed, color="#EA4335"]; } }
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: Key Parameter Selection
The success of coupling an electron-deficient heteroaryl chloride like this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.
-
Palladium Precatalyst: While traditional sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields and broader substrate scope.[12] Precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with a specific ligand.[13][14]
-
Ligand Selection (Crucial for Success): This is arguably the most critical parameter for coupling aryl chlorides. The C-Cl bond is stronger than C-Br or C-I bonds, making oxidative addition more difficult. To overcome this, sterically bulky and electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[14][15]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for this type of transformation, demonstrating high activity even at low catalyst loadings.[14][15]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable palladium complexes, making them highly effective for activating challenging C-Cl bonds.[16]
-
-
Choice of Base: The base is essential for activating the boronic acid. The choice can dramatically influence reaction efficiency.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in an aqueous solution.[12]
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is often highly effective for heteroaryl couplings and can be less detrimental to base-sensitive functional groups.[17]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes accelerate sluggish reactions.
-
-
Solvent System: The solvent must be capable of dissolving the organic substrates while being compatible with the catalyst system. Biphasic systems are common.
-
Temperature and Reaction Time: Conventional heating is typically required, with temperatures ranging from 80-110 °C.[19] For rapid optimization and library synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[12][20]
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.
// Workflow Edges reagents -> setup [color="#4285F4"]; solvent -> addition [color="#4285F4"]; setup -> inert [color="#4285F4"]; inert -> addition [color="#4285F4"]; addition -> heat [color="#4285F4"]; heat -> monitor [color="#34A853"]; monitor -> workup [label="Upon Completion", color="#34A853"]; workup -> purify [color="#FBBC05"]; purify -> char [color="#FBBC05"]; } }
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.
Protocol 1: General Conditions for Benchtop Synthesis
This protocol is designed as a reliable starting point using a modern catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (e.g., Schlenk flask) and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-ethoxy-6-methylpyrimidine.
Protocol 2: Microwave-Assisted Synthesis for Rapid Diversification
This protocol leverages microwave heating to dramatically shorten reaction times, ideal for library synthesis.[12][20]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Isopropanol, degassed
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add degassed isopropanol to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.
-
After the reaction, allow the vial to cool to a safe temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified using the workup and chromatography procedure described in Protocol 1.
Data Summary: Representative Conditions for Chloropyrimidine Coupling
While specific data for this compound is sparse, the following table summarizes conditions used for structurally similar 2,4-dichloropyrimidines, providing a valuable reference for optimization.[12][20][21]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield Range | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Isopropanol | 100 | 24 h | 60-85% | [12] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | Isopropanol | 120 (MW) | 15 min | 75-95% | [12][20] |
| Pd(PPh₃)₂Cl₂ (3) | - | K₂CO₃ (aq) | Dioxane | 60 | 2 h | 87-97% | [21] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 12 h | Good-Excellent | [14][19] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand for C-Cl bond.3. Reaction temperature too low. | 1. Ensure proper inert atmosphere technique; use fresh catalyst.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).3. Increase reaction temperature or switch to microwave heating. |
| Starting Material Decomposition | 1. Base is too strong.2. Reaction temperature is too high or time is too long. | 1. Switch to a milder base (e.g., from Cs₂CO₃ to K₃PO₄ or K₂CO₃).2. Reduce temperature or monitor reaction closely to stop upon completion. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Boronic acid is unstable under reaction conditions. | 1. Use carefully dried solvents and reagents.2. Use a slight excess of boronic acid (1.2-1.5 equiv); consider using the corresponding pinacol boronate ester for increased stability. |
| Difficulty in Purification | 1. Formation of palladium black.2. Product is polar and co-elutes with byproducts. | 1. Filter the crude reaction mixture through a plug of celite before concentration.2. Adjust the solvent system for chromatography; consider a reverse-phase separation if necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for synthesizing a diverse array of substituted pyrimidines. Success in this endeavor relies on a foundational understanding of the reaction mechanism and a rational approach to selecting the reaction parameters. By choosing highly active catalyst systems featuring bulky, electron-rich ligands, researchers can effectively overcome the higher activation barrier associated with C-Cl bond cleavage. The protocols and optimization guidelines presented here offer a robust framework for scientists to efficiently construct novel molecular architectures, accelerating discovery in medicinal chemistry and beyond.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 2-Chloro-4-ethoxy-6-methylpyrimidine: Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for the synthesis of novel derivatives from 2-Chloro-4-ethoxy-6-methylpyrimidine, a versatile trifunctional heterocyclic building block. Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key synthetic transformations including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles and experimental considerations to empower researchers in the efficient diversification of this valuable synthetic intermediate.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine nucleus is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[4][5] The substituent pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological activity of these molecules. This compound offers three distinct points for chemical modification: the reactive C2-chloro group, the C4-ethoxy group, and the C6-methyl group. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 and C4 positions towards nucleophilic attack, making the C2-chloro atom an excellent leaving group for substitution and cross-coupling reactions. This guide will focus on the derivatization at the C2 position, a key strategy for the synthesis of novel compound libraries for biological screening.
Reaction Workflows and Mechanisms
The derivatization of this compound can be achieved through several powerful synthetic methodologies. The choice of reaction depends on the desired C-C, C-N, or C-S bond to be formed. Below are the conceptual workflows for the key reactions detailed in this guide.
Figure 1: Overview of synthetic pathways for the derivatization of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the synthesis of a 2-amino-4-ethoxy-6-methylpyrimidine derivative through a direct SNAr reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C2-chloride by a nucleophilic amine.[6]
Figure 2: Step-by-step workflow for the SNAr amination protocol.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 172.6 mg).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add the desired amine (1.2 mmol) to the solution.
-
Add DIPEA (2.0 mmol, 0.35 mL) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[7][8] This protocol outlines a microwave-assisted procedure for the coupling of an arylboronic acid with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
The Strategic Role of 2-Chloro-4-ethoxy-6-methylpyrimidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold in Targeted Therapeutics
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its prevalence is particularly notable in the domain of targeted cancer therapies, where it often forms the core of kinase inhibitors.[1][2] Pyrimidine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This is largely due to their ability to mimic endogenous purine bases, allowing them to interact with the active sites of key enzymes involved in cellular signaling pathways.
This guide focuses on a key intermediate, 2-Chloro-4-ethoxy-6-methylpyrimidine , and its strategic application in the synthesis of targeted therapeutics. We will delve into its synthesis, chemical properties, and its pivotal role in the construction of potent and selective kinase inhibitors. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 37482-64-7 | [3] |
| Molecular Formula | C₇H₉ClN₂O | [3] |
| Molecular Weight | 172.61 g/mol | N/A |
| Melting Point | 70-73 °C | [3] |
| Boiling Point | 282 °C at 760 mmHg | [3] |
| Appearance | Solid | [3] |
Safety and Handling: this compound and its analogs are classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[4]
Precautionary Statements: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved from the readily available precursor, 2,4-dichloro-6-methylpyrimidine. The protocol leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for a selective nucleophilic aromatic substitution (SNAr) with sodium ethoxide.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol:
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, yielding a solution of sodium ethoxide in ethanol.
-
Nucleophilic Substitution: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this, add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The strategic placement of the chloro, ethoxy, and methyl groups on the pyrimidine ring makes this compound a highly valuable intermediate in drug discovery. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing various pharmacophores.[5] This is particularly relevant in the synthesis of kinase inhibitors, where an amine-substituted pyrimidine core often serves as a hinge-binding motif.
Case Study: Synthesis of an EGFR Inhibitor Scaffold
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and numerous EGFR inhibitors are based on a 2-aminopyrimidine scaffold.[6][7] The following protocol outlines the synthesis of a generic EGFR inhibitor scaffold from this compound.
Reaction Scheme: Synthesis of a 2-Anilinopyrimidine Derivative
Caption: General scheme for the synthesis of a 2-anilinopyrimidine scaffold.
Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline for covalent inhibitors)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the substituted aniline (1.1 equivalents), cesium carbonate (1.5 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Then, add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-anilinopyrimidine product.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr)
The key reactivity of this compound lies in the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom for nucleophilic attack.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-MOL [m.x-mol.net]
- 3. This compound | 37482-64-7 [sigmaaldrich.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Chloro-4-ethoxy-6-methylpyrimidine
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for chemical reactions involving 2-Chloro-4-ethoxy-6-methylpyrimidine. This document outlines detailed protocols for key transformations, explains the rationale behind experimental choices, and emphasizes safety considerations.
Introduction to this compound
This compound is a versatile substituted pyrimidine that serves as a valuable building block in synthetic organic chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The presence of a reactive chlorine atom at the 2-position, an activating ethoxy group at the 4-position, and a methyl group at the 6-position provides multiple avenues for functionalization. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative chlorine, makes the C2 position susceptible to nucleophilic attack and a prime site for palladium-catalyzed cross-coupling reactions.[1][2]
Compound Properties:
| Property | Value | Reference |
| CAS Number | 37482-64-7 | [3] |
| Molecular Formula | C7H9ClN2O | [3] |
| Molecular Weight | 172.61 g/mol | |
| Appearance | Solid | [3] |
| Melting Point | 70-73 °C | [3] |
| Boiling Point | 282 °C at 760 mmHg | [3] |
Safety Precautions and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.
General Hazards:
-
Harmful if swallowed. [3]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
Handling and Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[7][8]
-
Store refrigerated at 4°C for long-term stability.[3]
-
Avoid contact with strong oxidizing agents.[4]
Experimental Protocols
The following protocols are designed as a starting point for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position.[9][10] The reactivity of aryl chlorides can be lower than bromides or iodides, often necessitating the use of specialized palladium catalysts and ligands.[10][11]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of chloropyrimidines.[12][13][14]
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[13]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is often effective for the activation of less reactive aryl chlorides.[9][11]
-
Base: Potassium phosphate is a commonly used base in Suzuki couplings that is effective and generally avoids side reactions.[9]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is frequently used to dissolve both the organic and inorganic reagents.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful method for producing aryl amines from aryl halides.[15][16] This reaction is instrumental in medicinal chemistry for introducing amine functionalities.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on established methods for the amination of heteroaryl chlorides.[17]
Materials:
-
This compound
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Toluene
Procedure:
-
In a glovebox, add palladium(II) acetate (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and seal the tube.
-
Remove the tube from the glovebox and add degassed toluene, followed by morpholine (1.2 equiv.) via syringe.
-
Place the reaction under an argon atmosphere.
-
Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Rationale for Component Selection:
-
Catalyst and Ligand: The Pd(OAc)₂/RuPhos system is a highly active catalyst combination for C-N bond formation, particularly with challenging substrates.[16]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[15]
-
Solvent: Toluene is a standard solvent for this reaction, offering a suitable boiling point for the required reaction temperatures.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[18][19]
Protocol 3: Sonogashira Coupling with Phenylacetylene
This is a general protocol adapted for this compound based on standard Sonogashira conditions.[12][20][21]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine via syringe. The triethylamine often serves as both the base and a co-solvent.[18]
-
Add phenylacetylene (1.2 equiv.) dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Rationale for Component Selection:
-
Catalyst System: The combination of a palladium(II) catalyst and copper(I) iodide is the classic system for Sonogashira couplings.[19]
-
Base: Triethylamine is a common base used to neutralize the HX generated during the reaction and to facilitate the catalytic cycle.[18]
-
Solvent: THF is a suitable solvent for this transformation, though in some cases, the reaction can be run in neat triethylamine.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SₙAr), where the chlorine atom at the 2-position can be displaced by a variety of nucleophiles.[2][22] The rate of these reactions is influenced by the nature of the nucleophile and the solvent.
Protocol 4: SₙAr with Sodium Ethoxide
This protocol describes the substitution of the 2-chloro group with an ethoxy group.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of sodium ethoxide in ethanol (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Rationale for Component Selection:
-
Nucleophile and Solvent: Using sodium ethoxide in ethanol provides the nucleophile and a polar protic solvent that can facilitate the reaction. The choice of the corresponding alcohol as the solvent prevents trans-etherification side products.
Conclusion
This compound is a highly useful and adaptable building block for the synthesis of a wide array of more complex molecules. The protocols detailed in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution provide robust starting points for researchers. The key to success lies in the careful selection of catalysts, ligands, bases, and solvents, tailored to the specific requirements of the desired transformation. As with any chemical synthesis, proper safety precautions are paramount.
References
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound | 37482-64-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 21. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with 2-Chloro-4-ethoxy-6-methylpyrimidine
Introduction: The Critical Role of Reaction Monitoring
2-Chloro-4-ethoxy-6-methylpyrimidine is a versatile heterocyclic building block, pivotal in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries.[1][2] Its structure features a reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and an activating ethoxy group. These functionalities make it an excellent scaffold for building molecular complexity.[3][4]
However, the reactivity that makes this compound valuable also presents challenges. Side reactions, incomplete conversions, and the formation of process-related impurities are common hurdles. Therefore, robust, real-time or near-real-time monitoring of chemical transformations involving this pyrimidine derivative is not merely a quality control step but a fundamental component of process optimization. Effective monitoring allows for precise determination of reaction endpoints, elucidation of kinetics, identification of intermediates, and control over impurity profiles, ultimately leading to higher yields, improved safety, and more robust and scalable processes.[5]
This guide provides an in-depth exploration of three complementary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring reactions of this compound. We will delve into the causality behind methodological choices and provide detailed, field-proven protocols to ensure trustworthy and reproducible results.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative At-Line Analysis
HPLC is the cornerstone technique for routine reaction monitoring due to its high resolution, sensitivity, and quantitative accuracy for a wide range of organic molecules.[6] For a substituted pyrimidine like this compound, which possesses a strong UV chromophore, reverse-phase HPLC with UV detection is exceptionally well-suited. It allows for the separation of the starting material from products and impurities based on their polarity.
Causality of Method Design:
-
Reverse-Phase Chromatography (C18 Column): The analyte is a moderately polar molecule. A C18 (octadecylsilane) stationary phase provides a nonpolar surface that effectively retains the analyte and related species through hydrophobic interactions. Elution is then achieved using a polar mobile phase, allowing for fine control over separation.
-
Mobile Phase Gradient: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is chosen to ensure that compounds with a wide range of polarities can be eluted and resolved within a reasonable timeframe. This is crucial for separating the starting material from potentially more or less polar products and byproducts.[7]
-
UV Detection: The pyrimidine ring system inherently absorbs UV light. A diode array detector (DAD) or photodiode array (PDA) detector is ideal, as it can monitor a range of wavelengths simultaneously, helping to distinguish between compounds with different spectral profiles and to select the optimal wavelength for quantification.
Experimental Workflow: At-Line HPLC Monitoring
Caption: Workflow for at-line HPLC reaction monitoring.
Protocol: Reverse-Phase HPLC Method
-
Sample Preparation:
-
At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume (e.g., 1 mL) of a suitable solvent (e.g., cold acetonitrile) in a microcentrifuge tube. This prevents further reaction and ensures the sample composition reflects that specific time point.[8]
-
Vortex the sample thoroughly.
-
If necessary, perform a further dilution with the mobile phase to bring the analyte concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and DAD/PDA detector is required.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and any significant byproducts by comparing their retention times to those of authenticated reference standards.
-
To quantify the reaction progress, create a calibration curve for the starting material using solutions of known concentrations.
-
Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material over time. The appearance of product can be similarly quantified if a reference standard is available.
-
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard for good resolution and efficiency with moderately polar compounds.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and ensures consistent ionization. MS-compatible.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 15 minutes; hold for 2 min; re-equilibrate | Ensures elution of compounds with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[7] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 5 µL | Small volume to prevent peak broadening and column overload. |
| Detection | DAD/PDA at 254 nm | Aromatic and heterocyclic systems typically show strong absorbance at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Impurity Identification and Orthogonal Confirmation
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly valuable as an orthogonal method to HPLC for confirming product identity and for identifying unknown, volatile byproducts. The mass spectrometer provides definitive structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.[10][11]
Causality of Method Design:
-
Electron Ionization (EI): EI is a "hard" ionization technique that fragments molecules in a reproducible way. The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries (e.g., NIST) for confident identification of known compounds.[11]
-
Capillary Column (DB-5ms or equivalent): A nonpolar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is an excellent general-purpose choice. It separates compounds primarily based on their boiling points and is robust enough for a wide range of analytes.
-
Temperature Programming: A temperature gradient is essential for analyzing a reaction mixture. It allows for the elution of low-boiling-point solvents and impurities at lower temperatures before ramping up to elute the higher-boiling-point analytes of interest, ensuring good separation and peak shape.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of reaction components.
Protocol: GC-MS Method
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction. For example, dilute the aliquot in water and extract with a nonpolar organic solvent like ethyl acetate or dichloromethane. This isolates the organic components from non-volatile salts and reagents.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and dilute the sample to approximately 1 mg/mL in the extraction solvent.
-
-
Instrumentation and Conditions:
-
A GC system coupled to a mass spectrometer (preferably a quadrupole or ion trap) is used.
-
-
Data Analysis:
-
Identify the starting material and product peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak. Confirm the identity of this compound by its molecular ion peak (M⁺) and characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to gain further structural confirmation.
-
For unknown impurity peaks, search the mass spectrum against the NIST/Wiley library to propose potential structures.
-
Data Presentation: Typical GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | General-purpose, low-bleed column suitable for a wide range of analytes and MS detection. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatile components at the beginning and elutes higher boiling point analytes efficiently. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[12] |
| Mass Scan Range | 40 - 450 m/z | Covers the expected molecular weights of reactants, products, and common fragments. |
NMR Spectroscopy: The Power of In-Situ, Real-Time Structural Analysis
NMR spectroscopy provides unparalleled insight into reaction mechanisms and kinetics by offering rich structural information in real-time, without the need for sample workup.[13][14] It is a non-destructive technique that is inherently quantitative when acquisition parameters are set correctly. By monitoring specific proton (¹H) signals of the reactant and product, one can directly observe the transformation as it happens.
Causality of Method Design:
-
¹H NMR: Protons are highly sensitive nuclei, and ¹H NMR provides rapid and detailed structural information. The chemical shifts and coupling patterns of the methyl, ethoxy, and pyrimidine ring protons are distinct and will change predictably as the reaction proceeds, making them excellent reporters of the molecular transformation.[15]
-
In-Situ Monitoring with Flow Tube: For reactions that are slow enough (minutes to hours), a flow NMR setup allows for continuous monitoring. A pump circulates the reaction mixture from the reactor, through the NMR spectrometer's flow cell, and back to the reactor. This provides a true, real-time picture of the bulk reaction mixture.[13]
-
Quantitative Parameters: Setting a sufficient relaxation delay (D1) is critical for quantitation. A D1 of at least 5 times the longest T1 relaxation time of the protons being measured ensures that all signals are fully relaxed before the next scan, making their integrals directly proportional to their molar concentration.
Experimental Workflow: In-Situ NMR Monitoring
Caption: Schematic of an in-situ NMR reaction monitoring setup.
Protocol: In-Situ ¹H NMR Monitoring
-
Setup:
-
Assemble the reaction in a jacketed reactor vessel equipped with a stir bar.
-
Connect the reactor to the NMR flow cell using chemically inert tubing (e.g., PFA). Use a peristaltic pump to circulate the reaction mixture at a slow, steady rate.
-
Ensure the NMR spectrometer is locked and shimmed on the reaction solvent. If a protonated solvent is used, a solvent suppression experiment (e.g., presaturation) must be employed.
-
-
Acquisition:
-
Before initiating the reaction (t=0), acquire a baseline spectrum of the starting materials.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Set up an automated experiment to acquire a ¹H NMR spectrum at regular time intervals (e.g., every 5-10 minutes).
-
Crucial Parameter: Use a relaxation delay (D1) of at least 10-15 seconds to allow for quantitative analysis. The number of scans should be chosen as a compromise between signal-to-noise and time resolution (e.g., 4 or 8 scans).
-
-
Data Analysis:
-
Process the array of spectra over time.
-
Identify a well-resolved signal for the starting material (e.g., the C-5 ring proton) and a well-resolved signal for the product.
-
Integrate these signals in each spectrum.
-
Plot the normalized integral of the reactant and/or product versus time to generate a reaction kinetic profile. The conversion can be calculated at any time point using the formula: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] x 100
-
Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Group | Expected δ (ppm) | Multiplicity | Rationale for Monitoring |
| This compound | Ring-H (C5) | ~6.5 - 6.8 | Singlet (s) | A clean singlet in an uncongested region. Its disappearance is easy to track. |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | Its chemical shift is sensitive to the electronic environment of the ring. | |
| Ring-CH₃ | ~2.4 | Singlet (s) | A sharp singlet, good for monitoring if not obscured by other signals. | |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | Correlated with the quartet, confirming the ethoxy group's presence. | |
| Hypothetical Product (e.g., Nucleophilic Substitution at C2) | Ring-H (C5) | Shifted | Singlet (s) | The appearance of a new singlet at a different chemical shift confirms product formation. |
| Nucleophile-H | Variable | Variable | The appearance of new signals corresponding to the added nucleophile. |
Conclusion
The effective monitoring of reactions involving this compound is essential for modern chemical development. No single technique is universally superior; instead, a strategic combination provides the most comprehensive understanding of the chemical process.
-
HPLC is the ideal choice for routine, quantitative at-line monitoring of reaction conversion and purity in both development and quality control settings.
-
GC-MS serves as an invaluable tool for the definitive identification of volatile products and impurities, providing orthogonal confirmation to HPLC data.
-
NMR Spectroscopy offers the most detailed mechanistic and kinetic information through non-invasive, in-situ analysis, making it a premier choice for deep reaction understanding and process development.
By leveraging these powerful analytical tools, researchers can accelerate development timelines, ensure process robustness, and deliver high-quality final products with greater efficiency and control.
References
- 1. nbinno.com [nbinno.com]
- 2. Halogenated Heterocycles [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmtech.com [pharmtech.com]
- 14. asahilab.co.jp [asahilab.co.jp]
- 15. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Scale-Up Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 2-Chloro-4-ethoxy-6-methylpyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for process parameters. Emphasis is placed on safety, particularly in the handling of hazardous reagents like phosphorus oxychloride, and on the principles of regioselective synthesis to ensure high purity and yield of the target compound.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] this compound is a versatile building block, with its reactive chlorine atom at the 2-position allowing for further functionalization through nucleophilic substitution, making it a valuable precursor for a diverse range of biologically active molecules. This guide provides a detailed protocol for its synthesis on a scale suitable for laboratory and pilot plant operations.
The synthetic strategy is a two-step process commencing with the widely available 6-methyluracil. The first step involves a chlorination reaction to form the key intermediate, 2,4-dichloro-6-methylpyrimidine. The second step is a regioselective nucleophilic aromatic substitution with sodium ethoxide to yield the desired this compound.
Overall Synthesis Workflow
The following diagram illustrates the two-step synthetic pathway from 6-methyluracil to this compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
This initial step transforms the dihydroxy pyrimidine (6-methyluracil) into its more reactive dichloro derivative using phosphorus oxychloride (POCl₃). This is a standard method for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[4]
Reaction Mechanism
The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The use of excess POCl₃ often serves as both the reagent and the solvent, driving the reaction to completion.
Caption: Chlorination of 6-methyluracil to form 2,4-dichloro-6-methylpyrimidine.
Protocol
Materials and Equipment:
-
6-Methyluracil
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. [5][6] This entire procedure must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ensure an emergency shower and eyewash station are readily accessible.[5]
Procedure:
-
In a round-bottom flask, cautiously add 6-methyluracil (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Slowly heat the mixture to reflux (approximately 105-110 °C) with stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process; maintain the temperature of the quenching mixture below 20°C by controlling the addition rate.[6] A "reverse quench" where the reaction mixture is added to the ice is crucial for safety.[5]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-methylpyrimidine.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 g/mol | 44-47 °C | White to pale yellow solid |
Part 2: Synthesis of this compound
This step involves the regioselective substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with an ethoxy group. The chlorine at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position, allowing for a selective reaction.[7][8]
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The ethoxide ion, a strong nucleophile, attacks the electron-deficient carbon at the 4-position of the pyrimidine ring, leading to the displacement of the chloride ion.
Caption: Regioselective ethoxylation of 2,4-dichloro-6-methylpyrimidine.
Protocol
Materials and Equipment:
-
2,4-Dichloro-6-methylpyrimidine
-
Sodium metal
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer and a calcium chloride drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous ethanol dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[7]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent such as n-pentane or by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| This compound | C₇H₉ClN₂O | 172.61 g/mol | 70-73 °C | Solid |
Expected NMR Data:
-
¹H NMR: The spectrum is expected to show a singlet for the pyrimidine proton, a quartet for the -OCH₂- protons of the ethoxy group, a singlet for the methyl protons, and a triplet for the -CH₃ protons of the ethoxy group.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring, the methyl group, and the ethoxy group.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate in high yield and purity. The principles of regioselective synthesis and safe handling of hazardous reagents are key to the success of this process on a larger scale.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-Chloro-4-ethoxy-6-methylpyrimidine in Agrochemical Synthesis
Abstract and Introduction
2-Chloro-4-ethoxy-6-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of modern agrochemicals. Its specific substitution pattern—a reactive chlorine atom at the 2-position, an activating ethoxy group at the 4-position, and a methyl group at the 6-position—makes it an ideal building block for creating complex, high-value active ingredients. The primary and most significant application of this intermediate is in the production of sulfonylurea herbicides.
Sulfonylurea herbicides are a major class of crop protection agents renowned for their high efficacy at low application rates, good crop selectivity, and favorable toxicological profiles.[1] Their mode of action involves the potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in mammals, which is a key reason for their low toxicity to animals.[1][2] The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible weeds.[1]
This document provides a detailed technical guide for researchers and development scientists on the application of this compound. It outlines the core synthetic strategy, provides a robust, step-by-step protocol for the synthesis of a representative sulfonylurea herbicide, and explains the chemical principles that underpin the methodology.
Core Synthetic Strategy: Sulfonylurea Bridge Formation
The cornerstone of utilizing this compound is the nucleophilic aromatic substitution (SNAr) reaction at the C2 position. The chlorine atom serves as an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens. The most common synthetic route involves the coupling of the pyrimidine with a substituted aryl sulfonamide in the presence of a base. The base deprotonates the sulfonamide nitrogen, creating a potent nucleophile that attacks the electron-deficient C2 carbon of the pyrimidine ring, displacing the chloride and forming the stable sulfonylurea bridge.
The general reaction is depicted below:
Caption: General reaction scheme for sulfonylurea synthesis.
Detailed Experimental Protocol: Synthesis of a Model Sulfonylurea Herbicide
This protocol details the synthesis of N-(((4-ethoxy-6-methylpyrimidin-2-yl)amino)carbonyl)-2-(dimethylcarbamoyl)benzenesulfonamide, a representative sulfonylurea herbicide, from this compound.
3.1 Causality and Experimental Design
The chosen protocol is a robust and widely applicable method for this class of compounds.
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base. Its role is to deprotonate the sulfonamide, enhancing its nucleophilicity to attack the pyrimidine ring. Being a solid, it is easily removed by filtration during work-up.
-
Solvent Selection: Anhydrous acetonitrile is used as the reaction solvent. It is a polar aprotic solvent, which effectively dissolves the reactants and intermediates without interfering with the reaction (i.e., it does not protonate the nucleophile). Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
-
Work-up Strategy: The work-up is designed for efficiency and purity. After the reaction, the inorganic base is removed by simple filtration. The product, which exists as a salt in the filtrate, is then precipitated by acidification. This step is critical; protonation of the sulfonylurea bridge dramatically reduces its solubility in the solvent mixture, allowing for its isolation as a solid.
-
Purification: Recrystallization is employed as the final purification step to remove any residual starting materials or side products, yielding a product of high purity suitable for analytical characterization and biological screening.
3.2 Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Moles (mmol) | Eq. | Mass/Vol. |
| This compound | 17166-77-7 | 172.61 | 10.0 | 1.0 | 1.73 g |
| 2-(Dimethylcarbamoyl)benzenesulfonamide | 68682-16-6 | 244.28 | 10.5 | 1.05 | 2.57 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 1.5 | 2.07 g |
| Anhydrous Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - | ~15 mL |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | - | - | As required |
3.3 Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet/outlet
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
3.4 Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with dry nitrogen to ensure anhydrous conditions.
-
Charge Reagents: To the flask, add 2-(Dimethylcarbamoyl)benzenesulfonamide (2.57 g, 10.5 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (40 mL).
-
Initial Stirring: Begin vigorous stirring under a positive pressure of nitrogen at room temperature for 30 minutes. This allows for the formation of the potassium salt of the sulfonamide.
-
Addition of Pyrimidine: Dissolve this compound (1.73 g, 10.0 mmol) in anhydrous acetonitrile (10 mL) and add it to the reaction flask via a dropping funnel over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite using a Buchner funnel to remove the potassium carbonate and any other inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 5 mL).
-
Product Precipitation (Work-up): Transfer the combined filtrate to a 250 mL beaker. While stirring, slowly add 1 M HCl dropwise until the pH of the solution is ~2-3. A white precipitate will form.
-
Isolation: Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold diethyl ether (10 mL) to aid in drying.
-
Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from an ethanol/water mixture to obtain the pure sulfonylurea herbicide as a white crystalline solid.
Data Presentation and Validation
4.1 Expected Results
| Parameter | Value |
| Product Name | N-(((4-ethoxy-6-methylpyrimidin-2-yl)amino)carbonyl)-2-(dimethylcarbamoyl)benzenesulfonamide |
| Appearance | White crystalline solid |
| Theoretical Yield | 3.81 g (based on 10.0 mmol of the limiting reagent) |
| Typical Actual Yield | 3.24 g |
| Yield Percentage | ~85% |
| Melting Point (Hypothetical) | 175-178 °C |
4.2 Product Validation (Self-Validating System)
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. A single spot for the purified product indicates high purity.
-
¹H NMR Spectroscopy: To confirm the molecular structure. Expected characteristic signals would include peaks for the pyrimidine ring protons, the ethoxy and methyl groups, the aromatic protons of the benzene ring, and the N-H protons of the sulfonylurea bridge.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z = 382.1.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >98% for use as an analytical standard or for biological assays.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from reagent preparation to final product analysis.
Caption: Step-by-step experimental workflow diagram.
Conclusion
This compound is a valuable and versatile intermediate for the agrochemical industry. The protocol described herein demonstrates a reliable and high-yielding pathway to synthesize advanced sulfonylurea herbicides. The key to success lies in the strategic nucleophilic substitution at the C2 position of the pyrimidine ring. The principles and methodologies outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of new, effective crop protection solutions.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-ethoxy-6-methylpyrimidine
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2][3] Its prevalence in pharmaceuticals, from anticancer to antiviral agents, underscores the critical need for efficient and versatile synthetic methodologies to access novel, substituted pyrimidine derivatives.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in this endeavor, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[4][5]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-chloro-4-ethoxy-6-methylpyrimidine, a versatile building block for the synthesis of a diverse array of substituted pyrimidines. We will delve into the mechanistic underpinnings of these reactions, explore the critical role of ligands and reaction parameters, and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Power of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) and palladium(II) species.[4][6] The three key elementary steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of the pyrimidine).[4][5]
-
Transmetalation: An organometallic nucleophile transfers its organic group to the palladium(II) center.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the desired product and regenerating the active palladium(0) catalyst.[4][5]
The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands, bases, and solvents, which will be discussed in detail in the following sections.
Mechanistic Overview of Key Cross-Coupling Reactions
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent (typically a boronic acid or ester) and an organic halide.[4][7] The reaction is prized for its mild conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[9][10] This reaction enables the coupling of amines with aryl halides, offering a significant improvement over classical methods that often require harsh conditions.[10][11] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high yields.[11]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is unique in that it typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst.[12][13] The copper co-catalyst is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[13]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Phenylboronic Acid | ≥95% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | In-house |
Experimental Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a mixture of 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-4-ethoxy-6-methylpyrimidine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Morpholine | ≥99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Commercially Available | |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
Experimental Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Outside the glovebox, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 4-(4-ethoxy-6-methylpyrimidin-2-yl)morpholine.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Phenylacetylene | ≥98% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 99% | Commercially Available |
| Copper(I) iodide (CuI) | ≥98% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
Experimental Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain 4-ethoxy-6-methyl-2-(phenylethynyl)pyrimidine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a co-solvent to improve solubility.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki) and solvents (e.g., DMF, NMP). |
| Formation of Side Products (e.g., Homocoupling) | - Presence of oxygen- High reaction temperature | - Thoroughly degas the reaction mixture.- Lower the reaction temperature and extend the reaction time. |
| Dehalogenation of Starting Material | - Catalyst system is too active- Presence of a hydrogen source | - Use a less electron-rich ligand or a lower catalyst loading.- Ensure anhydrous conditions and use a non-protic solvent if possible. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a wide range of substituted pyrimidines. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and development in this exciting area of synthetic chemistry.
References
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. fiveable.me [fiveable.me]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Strategic Utility of 2-Chloro-4-ethoxy-6-methylpyrimidine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1][2] Its nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent and selective binding to the hinge region of various kinases.[2] Kinase dysregulation is a well-established driver of numerous pathologies, most notably cancer, making the synthesis of novel kinase inhibitors a paramount objective in drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-4-ethoxy-6-methylpyrimidine as a versatile starting material for the synthesis of a new generation of kinase inhibitors. We will delve into the rationale behind its specific substitution pattern and provide detailed, field-proven protocols for its application in constructing complex inhibitor scaffolds.
Chemical Profile and Strategic Advantages of this compound
This compound is a trifunctionalized heterocyclic compound that offers a unique combination of reactivity and structural features beneficial for kinase inhibitor synthesis.
-
The 2-Chloro Position: The chlorine atom at the C2 position is the primary site for synthetic elaboration. It is highly susceptible to nucleophilic aromatic substitution (SNAr) , allowing for the facile introduction of various amine-containing fragments. This is a common and highly effective strategy for building the core of many kinase inhibitors.[3] The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.
-
The 4-Ethoxy Group: The ethoxy group at the C4 position plays a significant role in modulating the electronic properties of the pyrimidine ring and can influence the molecule's pharmacokinetic profile. Alkoxy groups, such as ethoxy, can improve metabolic stability and oral bioavailability.[4] Furthermore, the ethoxy group can be a key determinant in achieving selectivity for certain kinases by occupying specific hydrophobic pockets within the ATP-binding site.[5]
-
The 6-Methyl Group: The methyl group at the C6 position provides a steric and electronic handle that can be crucial for achieving inhibitor selectivity. In the context of Aurora kinase inhibitors, for example, a methyl group at this position has been shown to be a key feature in a versatile scaffold.[6] It can also influence the overall shape of the molecule, promoting favorable conformations for binding to the target kinase.
Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and powerful application of this compound in kinase inhibitor synthesis is through a sequential SNAr strategy. This approach allows for the controlled and regioselective introduction of different functionalities, building complexity in a stepwise manner.
Figure 1: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a 2-Amino-4-ethoxy-6-methylpyrimidine Intermediate
This protocol details the nucleophilic aromatic substitution of the C2-chloro group with a primary or secondary amine, a foundational step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Ethanol
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., 1,4-Dioxane, 5-10 mL per mmol of starting material).
-
Addition of Amine and Base: Add the amine (1.1 - 1.5 eq) followed by the base (TEA or DIPEA, 1.5 - 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-4-ethoxy-6-methylpyrimidine derivative.
Expert Insights: The choice of solvent and base is critical. For less reactive amines, a higher boiling point solvent like DMF or 1,4-dioxane is preferred. DIPEA is a bulkier, non-nucleophilic base that is often used to minimize side reactions. The progress of the reaction should be carefully monitored to avoid the formation of impurities.
Application in the Synthesis of an Aurora Kinase Inhibitor Scaffold
To illustrate the practical application of this methodology, we will outline the synthesis of a key intermediate for a class of Aurora kinase inhibitors, adapting a known synthetic route that utilizes a similar pyrimidine core.[2][6]
Figure 2: Synthetic route to an Aurora kinase inhibitor scaffold.
Protocol 2: Synthesis of N-(4-ethoxy-6-methylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine
This protocol describes the synthesis of a key building block for a potent class of Aurora kinase inhibitors.
Materials:
-
This compound
-
3-Amino-5-methylpyrazole
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in THF.
-
Addition of Reagents: Add 3-Amino-5-methylpyrazole (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature and quench with brine.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the title compound.
Expert Insights: This reaction exemplifies the power of the SNAr reaction in building complex heterocyclic systems. The resulting di-substituted pyrimidine can then be further functionalized at other positions to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies. The 4-ethoxy and 6-methyl groups are retained in the final inhibitor, where they can contribute to target binding and selectivity.
Data Presentation: Representative Kinase Inhibitors Derived from Pyrimidine Scaffolds
The following table summarizes key kinase inhibitors that feature a substituted pyrimidine core, highlighting the importance of this scaffold in drug discovery.
| Kinase Inhibitor | Target Kinase(s) | Pyrimidine Substitution Pattern | Reference |
| Alisertib (MLN8237) | Aurora A | 2,4-diaminopyrimidine | [2] |
| Barasertib (AZD1152) | Aurora B | 2,4-diaminopyrimidine | [2] |
| Gefitinib | EGFR | 4-anilinoquinazoline (fused pyrimidine) | [7] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | 2-phenylaminopyrimidine |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its well-defined reactivity at the C2 position, coupled with the beneficial structural and pharmacokinetic properties imparted by the 4-ethoxy and 6-methyl groups, makes it an ideal starting point for the construction of diverse and potent inhibitor libraries. The protocols outlined in this application note provide a robust foundation for researchers to leverage this key intermediate in their drug discovery programs. Future work will likely focus on exploring novel substitutions at the C2 position and further understanding the intricate structure-activity relationships governed by the substituents on the pyrimidine core to design next-generation kinase inhibitors with enhanced potency, selectivity, and safety profiles.
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance yield and purity. The synthesis is typically approached as a two-stage process, and we will address potential challenges in each phase.
Overall Synthetic Workflow
The synthesis of this compound is most effectively carried out in two distinct stages:
-
Chlorination: Conversion of the precursor, 6-methyluracil (also known as 2,4-dihydroxy-6-methylpyrimidine), to 2,4-dichloro-6-methylpyrimidine.
-
Regioselective Ethoxylation: Nucleophilic aromatic substitution on 2,4-dichloro-6-methylpyrimidine using sodium ethoxide to yield the target molecule.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine (Precursor)
The crucial first step is the efficient conversion of 6-methyluracil to its dichlorinated analogue. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[1]
Troubleshooting Guide: Chlorination Stage
Question 1: My chlorination reaction is sluggish or incomplete, resulting in a low yield of 2,4-dichloro-6-methylpyrimidine. What are the likely causes?
Answer: An incomplete reaction is typically due to one or more of the following factors:
-
Insufficient Heat: The conversion of dihydroxypyrimidines to dichloropyrimidines requires significant thermal energy to proceed. Ensure your reaction is heated to a reflux temperature of at least 90-100 °C.[1]
-
Reaction Time: While the reaction may appear complete within a few hours, it can often require an extended period (8-10 hours) to drive it to completion.[1] Monitor the reaction by a suitable method, such as HPLC or TLC, to ensure the starting material has been fully consumed.
-
Excess POCl₃: Using a large excess of phosphorus oxychloride can act as both the reagent and the solvent, ensuring the reaction goes to completion. A common approach is to use a volume of POCl₃ that is 8 times the weight of the starting 6-methyluracil.[1]
-
Purity of Starting Material: Ensure your 6-methyluracil is dry and free of impurities, as these can interfere with the reaction.
Question 2: The workup of my chlorination reaction is problematic, leading to product loss. How can I improve this?
Answer: The workup of reactions involving POCl₃ can be challenging due to its high reactivity with water.
-
Quenching: The excess POCl₃ must be quenched carefully. A common method is to first remove the majority of the excess POCl₃ by distillation under reduced pressure. The residue can then be dissolved in a solvent like dichloromethane (DCM) and slowly added to a cold aqueous solution of a base, such as potassium carbonate, to neutralize the remaining POCl₃ and hydrochloric acid formed during the reaction.[1] It is critical to control the temperature during this quenching step to avoid uncontrolled exotherms.
-
Extraction: After quenching, the product is typically extracted into an organic solvent like DCM. If emulsions form, adding a saturated brine solution can help break them.[2] Ensure thorough extraction to maximize recovery.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), charge 6-methyluracil (1.0 eq.) and phosphorus oxychloride (8.0 vol.).[1]
-
Heating: Stir the mixture and heat to 90-100 °C. The mixture should become a clear solution after approximately 2 hours.[1]
-
Reaction Monitoring: Maintain the reaction at 90-100 °C for about 8 hours. Monitor the consumption of the starting material by HPLC until it is below 0.1%.[1]
-
Workup:
-
Cool the reaction mixture and concentrate it under reduced pressure to remove the majority of the POCl₃.[1]
-
Add dichloromethane (DCM, 10.0 vol.) to the residue.
-
Slowly add the resulting solution dropwise to a 25% aqueous potassium carbonate solution, ensuring the temperature remains below 40 °C. The final pH of the aqueous layer should be between 3 and 4.[1]
-
Separate the organic phase and extract the aqueous phase with DCM.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The resulting solid can be further purified if necessary, for example, by recrystallization.
Part 2: Synthesis of this compound (Target Molecule)
This step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The goal is to replace the chlorine at the C4 position with an ethoxy group while leaving the chlorine at the C2 position intact.
Troubleshooting Guide: Ethoxylation Stage
Question 1: My ethoxylation reaction gives a low yield of the desired product. What should I investigate?
Answer: Low yield in this step is often traced back to the quality and handling of the reagents or suboptimal reaction conditions.
-
Moisture Contamination: Sodium ethoxide is extremely sensitive to moisture. Any water present will consume the sodium ethoxide, reducing its effective concentration and potentially forming by-products like 4-hydroxy-2-chloro-6-methylpyrimidine.[2] Ensure all glassware is oven-dried, and use anhydrous ethanol to prepare the sodium ethoxide solution.[2][3]
-
Inactive Sodium Ethoxide: If using commercially available sodium ethoxide, ensure it is fresh and has been stored under anhydrous conditions. It is often preferable to prepare it fresh by reacting sodium metal with absolute ethanol.[2][4]
-
Insufficient Reaction Temperature or Time: The reaction may be sluggish at room temperature. Gentle heating or allowing for a longer reaction time might be necessary. Monitor the reaction progress by TLC or GC to determine the optimal conditions.[2][3]
Question 2: I am observing the formation of significant by-products, such as the di-ethoxylated pyrimidine and the starting dichloropyrimidine. How can I improve the selectivity?
Answer: Achieving high selectivity for the mono-ethoxylated product is key to a high yield.
-
Stoichiometry of Sodium Ethoxide: The molar ratio of sodium ethoxide to 2,4-dichloro-6-methylpyrimidine is the most critical parameter for controlling selectivity.
-
Temperature Control: The C4 position on the pyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position. However, higher temperatures can decrease this selectivity. Running the reaction at a lower temperature (e.g., 20 °C) can improve the yield of the desired mono-substituted product.[4]
-
Slow Addition: Adding the sodium ethoxide solution slowly to the solution of the dichloropyrimidine can help maintain a low concentration of the nucleophile, further favoring mono-substitution.[3]
| Parameter | Effect on Yield/Purity | Recommended Action |
| Sodium Ethoxide Stoichiometry | Too little leads to incomplete reaction. Too much leads to di-substitution. | Use 1.0-1.2 equivalents for mono-substitution. |
| Reaction Temperature | Higher temperatures can decrease regioselectivity and promote side reactions. | Start at room temperature (around 20 °C) and only heat if necessary. |
| Moisture | Deactivates sodium ethoxide and can lead to hydrolysis by-products. | Use anhydrous solvent and reagents, and perform the reaction under an inert atmosphere. |
| Reaction Time | Insufficient time leads to incomplete conversion. | Monitor by TLC or GC to determine the point of maximum product formation. |
Question 3: During the workup, I'm having trouble with phase separation. What can I do?
Answer: Emulsion formation is a common issue during the aqueous workup of this type of reaction. To resolve this, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and improve phase separation.[2]
Caption: Troubleshooting workflow for the ethoxylation of 2,4-dichloro-6-methylpyrimidine.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully reacting sodium metal (1.1 eq.) with absolute ethanol.[2][4]
-
Reaction Setup: In a separate flask, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in anhydrous ethanol.
-
Addition: At room temperature (approx. 20 °C), slowly add the freshly prepared sodium ethoxide solution dropwise to the solution of 2,4-dichloro-6-methylpyrimidine with stirring.[4]
-
Reaction Monitoring: Protect the reaction mixture with a drying tube and stir at this temperature. Monitor the reaction for the complete consumption of the starting material by TLC (typically 2-4 hours).[4]
-
Workup:
-
Once the reaction is complete, add dichloromethane (DCM) followed by a saturated aqueous solution of sodium bicarbonate to quench the reaction.[4]
-
Extract the mixture. The aqueous phase can be extracted again with DCM to ensure full recovery.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2][4]
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.
References
Side reactions and byproducts in 2-Chloro-4-ethoxy-6-methylpyrimidine synthesis
Welcome to the technical support guide for the synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles associated with this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic efforts effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-6-methylpyrimidine.[1][2][3] In this reaction, a solution of sodium ethoxide in ethanol is used to selectively displace the chlorine atom at the C4 position. The C4 position is generally more activated and susceptible to nucleophilic attack than the C2 position in this class of pyrimidines, which allows for a high degree of regioselectivity under controlled conditions.[4]
Q2: What are the most critical process parameters to control during the synthesis?
The success of this synthesis hinges on the precise control of three key parameters:
-
Stoichiometry: A slight excess of sodium ethoxide can lead to over-reaction and the formation of the di-substituted byproduct. It is critical to use approximately 1.0 to 1.1 equivalents of the nucleophile.
-
Temperature: The reaction is typically conducted at low to ambient temperatures (e.g., 0 °C to room temperature).[4] Elevated temperatures significantly increase the rate of the secondary substitution, leading to the formation of 2,4-diethoxy-6-methylpyrimidine.
-
Anhydrous Conditions: The presence of water in the reaction medium can lead to the hydrolysis of the chloro-substituents, forming undesired hydroxylated pyrimidine byproducts. Ensuring the use of anhydrous ethanol and properly dried glassware is paramount.
Q3: Why is the C4-chloro group preferentially substituted over the C2-chloro group?
In 4,6-dichloropyrimidines, the C4 and C6 positions are electronically similar and more activated towards nucleophilic attack than the C2 position. The presence of the two ring nitrogens withdraws electron density, making the carbon atoms of the pyrimidine ring electrophilic. The C4 position is particularly susceptible to substitution, a common characteristic in pyrimidine chemistry that allows for regioselective synthesis.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues encountered during the synthesis.
Problem 1: My final product is contaminated with a significant amount of 2,4-diethoxy-6-methylpyrimidine.
-
Possible Cause 1: Excess Sodium Ethoxide.
-
Explanation: Using more than a stoichiometric amount of sodium ethoxide provides enough nucleophile to substitute both chlorine atoms. The formation of the desired mono-substituted product is only slightly faster than the di-substituted product, so an excess of the reagent will inevitably lead to over-reaction.
-
Solution: Carefully control the stoichiometry. Prepare your sodium ethoxide solution accurately and add it slowly (dropwise) to the solution of 2,4-dichloro-6-methylpyrimidine. Consider using just one equivalent of sodium ethoxide.
-
-
Possible Cause 2: Elevated Reaction Temperature or Prolonged Reaction Time.
-
Explanation: Higher temperatures provide the necessary activation energy for the less favorable substitution at the C2 position to occur at an appreciable rate.
-
Solution: Maintain a low temperature throughout the addition of the ethoxide solution (e.g., 0-5 °C). Allow the reaction to slowly warm to room temperature and monitor its progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly.
-
Problem 2: The reaction is sluggish, and a large amount of unreacted 2,4-dichloro-6-methylpyrimidine remains.
-
Possible Cause 1: Insufficient or Deactivated Sodium Ethoxide.
-
Explanation: Sodium ethoxide is hygroscopic and can react with atmospheric moisture to form sodium hydroxide, which is a less effective nucleophile for this transformation. Commercially available solutions can also degrade over time.
-
Solution: Use freshly prepared sodium ethoxide by dissolving clean sodium metal in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon). If using a commercial solution, ensure it is fresh and has been stored properly.
-
-
Possible Cause 2: Reaction Temperature is Too Low.
-
Explanation: While low temperatures are crucial to prevent over-reaction, an excessively cold reaction may proceed too slowly.
-
Solution: If the reaction is clean but slow at a low temperature, allow it to warm to room temperature and stir for several hours. Monitor by TLC to determine the optimal reaction time.[4]
-
Problem 3: I'm observing byproducts that are insoluble in my extraction solvent and have different TLC behavior.
-
Possible Cause: Presence of Water Leading to Hydrolysis.
-
Explanation: Water in the reaction will lead to the formation of 2-chloro-4-hydroxy-6-methylpyrimidine and potentially 6-methyluracil (2,4-dihydroxy-6-methylpyrimidine). These hydroxylated compounds are more polar and often less soluble in common organic solvents like dichloromethane or ethyl acetate.
-
Solution: This is a critical control point. Always use anhydrous ethanol. Dry all glassware in an oven before use and cool under a stream of inert gas. Run the reaction under a nitrogen or argon atmosphere to prevent moisture ingress.
-
Problem 4: Purification by column chromatography is difficult, and the fractions are not clean.
-
Possible Cause: Similar Polarity of Product and Byproducts.
-
Explanation: The desired product, the di-substituted byproduct, and the starting material can have close Rf values, making baseline separation challenging.
-
Solution:
-
Optimize your Eluent System: Use a low-polarity solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. Start with a very low concentration of the polar solvent and increase it slowly.
-
Proper Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling.
-
Consider Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent (e.g., hexanes or an ethanol/water mixture) can be an effective method for removing minor impurities.
-
-
Visualizing the Reaction and Troubleshooting Pathways
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
Data Summary and Analytical Profile
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role | Typical TLC Rf (20% EtOAc/Hexane) |
| 2,4-Dichloro-6-methylpyrimidine | Cc1cc(Cl)nc(Cl)n1 | 163.00 | Starting Material | ~0.65 |
| This compound | CCOc1cc(C)nc(Cl)n1 | 172.61 | Product | ~0.50 |
| 2,4-Diethoxy-6-methylpyrimidine | CCOc1cc(C)nc(OCC)n1 | 182.22 | Byproduct | ~0.35 |
| 2-Chloro-4-hydroxy-6-methylpyrimidine | Cc1cc(O)nc(Cl)n1 | 144.56 | Byproduct | ~0.10 (streaking) |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and exact eluent composition.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (N2), add clean sodium metal (1.05 eq.) in small pieces to anhydrous ethanol at 0 °C. Stir until all the sodium has dissolved.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Substitution: Add the freshly prepared sodium ethoxide solution dropwise to the stirred solution of the dichloropyrimidine over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by pouring it into cold water.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds. The expected elution order is: starting material > desired product > di-substituted byproduct.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
References
Technical Support Center: Purification of 2-Chloro-4-ethoxy-6-methylpyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-4-ethoxy-6-methylpyrimidine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid at room temperature. Key physical properties are summarized below for easy reference. Significant deviation from these values, particularly a broad melting point range, often indicates the presence of impurities.
| Property | Value | Source |
| CAS Number | 37482-64-7 | --INVALID-LINK-- |
| Molecular Formula | C7H9ClN2O | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 70-73 °C | --INVALID-LINK-- |
| Boiling Point | 282 °C at 760 mmHg | --INVALID-LINK-- |
Q2: What are the common impurities I should expect in my crude product?
The profile of impurities is intrinsically linked to the synthetic route employed. A common challenge in the synthesis of substituted chloropyrimidines is the lack of regioselectivity, which can lead to isomeric byproducts.[1][2]
Potential impurities may include:
-
Starting Materials: Unreacted precursors, such as 2,4-dichloro-6-methylpyrimidine or the corresponding dihydroxy-pyrimidine.
-
Isomeric Byproducts: Formation of isomers like 4-chloro-2-ethoxy-6-methylpyrimidine can occur, and these often have very similar polarity to the desired product, making separation difficult.[1]
-
Over- or Under-ethoxylated Species: If starting from a dichlorinated precursor, residual dichloro-compound or di-ethoxy byproduct might be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., ethanol, dichloromethane, ethyl acetate).
-
Reagent Byproducts: Salts or degradation products from the reagents used in the synthesis.
Q3: Which primary purification method—recrystallization or column chromatography—is recommended?
The choice is dictated by the nature and quantity of impurities, which can be rapidly assessed using Thin Layer Chromatography (TLC).
-
Recrystallization is the preferred method if the crude product is mostly pure (>90%) and the impurities have different solubility profiles from the product. It is faster, more scalable, and generally less expensive than chromatography.
-
Silica Gel Column Chromatography is necessary when impurities have polarities very similar to the product (i.e., TLC spots are close together).[3][4] It offers superior separation power for complex mixtures but is more labor-intensive and requires significant solvent volumes. A patent for a related compound specifically details the use of silica gel column chromatography for purification, highlighting its effectiveness.[1]
Q4: What are the key safety considerations when handling this compound?
While specific toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][7] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Part 2: Purification Workflow & Decision Diagram
The following diagram outlines the logical workflow for purifying crude this compound, from initial analysis to the final pure compound.
Caption: Decision workflow for purifying crude product.
Part 3: Troubleshooting Guide
Q5: My crude product is an oil, but the pure compound is a solid. What happened and how do I proceed?
Causality: The presence of significant impurities, particularly residual solvents or low-melting point byproducts, can depress the freezing point of your compound, causing it to remain an oil or waxy solid.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir the oil vigorously with the cold solvent, which may wash away the impurities and allow your product to solidify.
-
Proceed to Chromatography: If trituration fails, the oil can be directly purified using column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel before loading it onto the column.[3][8]
Q6: My recrystallization resulted in poor recovery. What are the common causes?
Causality: Poor recovery is typically due to using an improper solvent, using too much solvent, or premature crystallization during hot filtration.
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If recovery is low, the solvent may be too good. Try a less polar solvent system.
-
Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash cooling can trap impurities and lead to smaller crystals that are harder to collect.
-
Concentration: If too much solvent was added, you can carefully evaporate some of it and attempt the cooling process again.
Q7: During column chromatography, my spots are streaking on the TLC plate. How does this affect purification?
Causality: Streaking on a silica gel TLC plate often indicates that the compound is either too acidic or too basic for the unmodified silica, or that the sample is overloaded. The pyrimidine core is basic and can interact strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Add a Modifier: To mitigate strong interactions with the silica, add a small amount of a modifier to your eluent. For basic compounds like this pyrimidine, adding ~0.5-1% triethylamine (Et3N) to the solvent system can dramatically improve peak shape and prevent streaking.
-
Check Sample Load: Ensure you are not spotting too much material on the TLC plate. Overloaded spots will always streak.
-
Alternative Stationary Phase: In rare, difficult cases, switching to a different stationary phase like alumina (basic or neutral) may be necessary.
Q8: I ran a column, but the separation was poor. What adjustments can I make?
Causality: Poor separation results from an improperly chosen solvent system or poor column packing technique.[9][10] The goal is to find a solvent system that provides a retention factor (Rf) of ~0.3 for the target compound on TLC.[4]
Troubleshooting Steps:
-
Optimize Eluent: If your compound runs too fast (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 10% EtOAc in hexanes to 5%). If it runs too slow (low Rf), increase the polarity.
-
Use a Gradient: Instead of running the entire column with one solvent system (isocratic elution), a gradient elution can be effective. Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity to elute your product, followed by a high-polarity flush to remove baseline impurities.
-
Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, as these create channels that ruin separation.[4] Preparing a slurry of silica gel in the initial eluent is a reliable method.[8]
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is estimated to be >90% pure by TLC or NMR.
Methodology:
-
Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to find one that dissolves the crude material when hot but sparingly when cold. An ethanol/water or isopropanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent stepwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and carbon, if used). This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails.
Methodology:
-
Eluent Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.3 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[3] Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.[8]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[3] Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a polar, volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.[8]
-
Apply gentle air pressure to begin flowing the solvent through the column. Collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. fishersci.com [fishersci.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-ethoxy-6-methylpyrimidine
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4-ethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this synthesis, ensuring both high yield and purity. Our approach is grounded in established chemical principles and supported by authoritative literature.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on the synthesis.
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct route involves a two-step process. First, the precursor, 4-ethoxy-6-methylpyrimidin-2-ol, is synthesized. This is typically achieved through a condensation reaction analogous to the Biginelli reaction, using ethyl 3-ethoxybut-2-enoate and urea.[1] The resulting hydroxypyrimidine is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent?
A2: POCl₃ is a powerful and effective reagent for converting hydroxyheterocycles, like pyrimidinones, into their chloro-derivatives.[2][3] Its efficacy stems from its ability to act as both a dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. While other reagents can be used for chlorination, POCl₃ is often chosen for its reliability and relatively low cost for this class of transformation.
Q3: Are there any major safety concerns when working with POCl₃?
A3: Yes, POCl₃ is a hazardous chemical that must be handled with extreme care in a well-ventilated fume hood. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[4] The quenching of reactions containing excess POCl₃ is highly exothermic and can lead to a dangerous runaway reaction if not controlled properly.[5] Always add the reaction mixture slowly to a cooled quenching solution (e.g., ice/water or a buffered solution) and never the other way around.
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free conditions for the chlorination of hydroxypyrimidines using POCl₃ have been reported to be effective, particularly for large-scale syntheses.[2][6] These methods often involve heating the substrate with an equimolar amount of POCl₃ and a base, such as pyridine, in a sealed reactor. This approach can simplify the work-up and reduce environmental waste.[2]
II. Troubleshooting Guide: The Chlorination Step
This section provides detailed troubleshooting for the critical conversion of 4-ethoxy-6-methylpyrimidin-2-ol to this compound.
Issue 1: Low or No Conversion of Starting Material
Q: I've run the chlorination reaction, but my TLC/HPLC analysis shows a significant amount of unreacted 4-ethoxy-6-methylpyrimidin-2-ol. What could be the problem?
A: This is a common issue that can often be traced back to one of several factors. Let's break down the potential causes and solutions.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Potential Causes & Solutions:
-
Inactive Phosphorus Oxychloride: POCl₃ is sensitive to moisture and can hydrolyze over time, reducing its activity.
-
Solution: Use freshly opened or distilled POCl₃ for the reaction. Ensure that all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Temperature: The conversion of the intermediate phosphate ester to the chloro-derivative requires sufficient thermal energy.
-
Solution: Gradually increase the reaction temperature. A typical range for this type of chlorination is 80-110 °C. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes conversion without significant byproduct formation.
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Extend the reaction time and monitor its progress at regular intervals.
-
-
Incorrect Stoichiometry: While excess POCl₃ is often used, an insufficient amount will lead to incomplete conversion.
-
Solution: Ensure at least 1.5-3 equivalents of POCl₃ are used per hydroxyl group on the pyrimidine ring. In some cases, using POCl₃ as the solvent can drive the reaction to completion.
-
-
Use of a Co-solvent: If the starting material has poor solubility in neat POCl₃, a high-boiling inert solvent can be used.
-
Solution: Consider using a solvent like toluene or sulfolane.[7] However, be aware that this can dilute the POCl₃ and may require higher temperatures or longer reaction times.
-
Issue 2: Formation of Significant Impurities
Q: My reaction has gone to completion, but I'm seeing several unexpected spots on my TLC plate/peaks in my HPLC chromatogram. What are these impurities and how can I avoid them?
A: The formation of byproducts is a key challenge in this synthesis. The harsh, acidic conditions of the reaction can lead to several side reactions.
Potential Side Reactions and Prevention Strategies:
| Side Product | Plausible Cause | Prevention Strategy |
| Dimerized Pyrimidines | Reaction of the phosphorylated intermediate with unreacted starting material. | Maintain a consistent temperature during the addition of POCl₃, and consider using a base like triethylamine or pyridine to modulate reactivity.[8] |
| De-ethoxylated Product (2-Chloro-6-methylpyrimidin-4-ol) | Cleavage of the ethoxy group under harsh acidic conditions and high temperatures. | Use the minimum effective reaction temperature and time. Consider using a milder chlorinating agent if this is a persistent issue, though this may require significant redevelopment. |
| Ring-Opened Products | Prolonged exposure to high temperatures and acidic conditions can lead to the degradation of the pyrimidine ring.[9] | Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid excessive heating. |
| Poly-chlorinated Species | While less likely on the pyrimidine ring itself without other activating groups, it's a possibility to consider if reaction conditions are extreme. | Use controlled stoichiometry of the chlorinating agent. |
Issue 3: Product Hydrolysis During Work-up
Q: I had a good conversion in the reaction mixture, but after quenching and extraction, my crude product is mostly the starting hydroxypyrimidine. What happened?
A: This is a classic problem of product hydrolysis during the work-up. The chloro group at the 2-position of the pyrimidine is activated and can be susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water and if the pH is not carefully controlled.
Workflow for Safe and Effective POCl₃ Quenching
Caption: Step-by-step workflow for quenching excess POCl₃ to prevent product hydrolysis.
Best Practices for Work-up:
-
Reverse Quench: Always add the reaction mixture slowly to a large volume of a vigorously stirred, cold quenching medium.[5] Never add water to the reaction mixture.
-
Temperature Control: The hydrolysis of POCl₃ is very exothermic. The quench should be performed in an ice bath to maintain a low temperature (ideally below 20°C).[10] A delayed exotherm can occur if quenching is done at very low temperatures (0-5°C) where hydrolysis is slow, leading to a dangerous accumulation of unreacted POCl₃.[5]
-
Buffered Quench: Quenching with only ice/water can generate a large amount of HCl, creating a highly acidic environment that can promote product hydrolysis.
-
Recommended Protocol: A safer and more effective method is to quench the reaction mixture by slowly adding it to a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate (NaHCO₃) or a buffered solution like aqueous sodium acetate.[5][10] This will neutralize the generated HCl as it forms, protecting the product.
-
-
pH Adjustment: After the quench is complete, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.
-
Efficient Extraction: Promptly extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to move it from the aqueous phase where hydrolysis can occur.
III. Experimental Protocols
The following protocols are based on established procedures for analogous pyrimidine syntheses and represent a robust starting point for your experiments.
Protocol 1: Synthesis of 4-ethoxy-6-methylpyrimidin-2-ol
This procedure is adapted from the well-established Biginelli reaction.[1][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 3-ethoxybut-2-enoate (1.0 eq), urea (1.2 eq), and ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., InBr₃).[12]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure for the chlorination of hydroxypyrimidines.[2][3]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 4-ethoxy-6-methylpyrimidin-2-ol (1.0 eq) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2-5 eq). If desired, a catalytic amount of a tertiary amine like N,N-diethylaniline can be added.
-
Reaction: Heat the mixture to reflux (typically 90-110°C) and stir. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and sodium bicarbonate. Slowly and carefully, add the reaction mixture to the ice/bicarbonate slurry, ensuring the temperature of the quenching mixture does not exceed 20°C.
-
Extraction: Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic. Extract the aqueous mixture with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
IV. Analytical Methods
Proper analytical monitoring is crucial for optimizing the reaction and characterizing the final product.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Starting Point): 7:3 Hexane:Ethyl Acetate. Adjust polarity as needed. The product, being less polar than the starting hydroxypyrimidine, will have a higher Rf value.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is a good starting point.[13]
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or phosphoric acid) is typically effective.[13]
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm or 270 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃):
-
A singlet for the pyrimidine C5-H.
-
A quartet for the -OCH₂- of the ethoxy group.
-
A singlet for the C6-CH₃ group.
-
A triplet for the -CH₃ of the ethoxy group.
-
-
¹³C NMR (in CDCl₃):
-
Signals for the quaternary carbons of the pyrimidine ring.
-
A signal for the CH carbon of the pyrimidine ring.
-
Signals for the carbons of the ethoxy and methyl groups.
-
V. References
-
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. (URL: --INVALID-LINK--)
-
Working with Hazardous Chemicals - Organic Syntheses. (URL: --INVALID-LINK--)
-
How can I properly quench POCl3? - ResearchGate. (URL: --INVALID-LINK--)
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? - ResearchGate. (URL: --INVALID-LINK--)
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (URL: --INVALID-LINK--)
-
Chloropyrimidine process - Google Patents. EP1042303A1. (URL: --INVALID-LINK--)
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook. (URL: --INVALID-LINK--)
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (URL: --INVALID-LINK--)
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (URL: --INVALID-LINK--)
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (URL: --INVALID-LINK--)
-
Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (URL: --INVALID-LINK--)
-
Basic 1H- and 13C-NMR Spectroscopy. (URL: --INVALID-LINK--)
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace. (URL: --INVALID-LINK--)
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH. (URL: --INVALID-LINK--)
-
Biginelli reaction - Wikipedia. (URL: --INVALID-LINK--)
-
A New Synthesis of Biginelli Compounds. (URL: --INVALID-LINK--)
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. - Journal of Internal Medicine & Pharmacology (JIMP). (URL: --INVALID-LINK--)
-
13C DEPT NMR 1D Spectrum - Utah Chemistry. (URL: --INVALID-LINK--)
-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (URL: --INVALID-LINK--)
-
Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates - PubMed. (URL: --INVALID-LINK--)
-
TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy) (NO ) ]NO. (URL: --INVALID-LINK--)
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (URL: --INVALID-LINK--)
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: --INVALID-LINK--)
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-ethoxy-6-methylpyrimidine
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-4-ethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile building block. The inherent electronic properties of the pyrimidine ring and the specific substitution pattern of this substrate can present unique challenges. This resource aims to equip you with the knowledge to navigate these challenges and achieve successful and reproducible outcomes in your cross-coupling endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most frequently employed cross-coupling reactions with this substrate are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These palladium-catalyzed reactions are invaluable for forming C-C and C-N bonds, which are crucial transformations in the synthesis of a wide range of biologically active molecules.[1][2]
Q2: What is the general reactivity of the 2-chloro position on the pyrimidine ring?
A2: The reactivity of halopyrimidines in cross-coupling reactions is highly dependent on the position of the halogen. Generally, the order of reactivity is 4- > 2- > 5-halopyrimidine.[3] The electron-deficient nature of the pyrimidine ring facilitates oxidative addition, particularly at the C2 and C4 positions.[3]
Q3: Can the nitrogen atoms in the pyrimidine ring interfere with the catalyst?
A3: Yes, this is a critical consideration. The lone pairs of the pyrimidine ring nitrogens can coordinate to the palladium center, leading to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[3] This is a primary mechanism of catalyst deactivation in these reactions.[3] The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center.
Troubleshooting Guide
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Catalyst Deactivation by Pyrimidine Nitrogens: As mentioned in the FAQs, the pyrimidine nitrogens can poison the palladium catalyst.[3]
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[6] An unsuitable base can lead to a sluggish or stalled reaction.
-
Suboptimal Solvent System: The solvent system needs to facilitate the solubility of all components and promote the catalytic cycle.
-
Formation of Palladium Black: The precipitation of finely divided, catalytically inactive palladium metal, known as palladium black, is a visual indicator of catalyst decomposition.[3]
-
Solution: This is often caused by an overly rapid reduction of the Pd(II) precatalyst or instability of the active Pd(0) species. Using bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and prevent the formation of palladium black.[3]
-
Troubleshooting Flowchart for Low Conversion in Suzuki Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary amine is giving a low yield. What adjustments should I consider?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heterocyclic chlorides hinges on a well-optimized catalyst system.[9][10]
Causality and Troubleshooting Steps:
-
Ligand Choice is Critical: For coupling with less reactive aryl chlorides, especially on electron-deficient rings, the choice of ligand is paramount.
-
Solution: Bidentate phosphine ligands like BINAP or DPPF were early developments that improved the coupling of primary amines.[9] More recently, sterically hindered, bulky monophosphine ligands developed by Buchwald (e.g., XPhos, SPhos) have shown broad applicability and high activity for these challenging couplings.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[12]
-
-
Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The solubility of the base in the reaction solvent is important, and in some cases, using a combination of bases can be beneficial.
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Solution: While milder conditions are always desirable, some challenging aminations may require elevated temperatures (e.g., 80-110 °C).
-
Comparative Catalyst Performance for Pyrimidine Cross-Coupling
| Cross-Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Typical Yield Range | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 70-90% | A classic, often effective system.[8][13] |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85-98% | Recommended for challenging or sterically hindered substrates.[5] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-95% | A robust system for a wide range of amines. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | 60-85% | The standard copper co-catalyzed system.[14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Work-up procedures for reactions involving 2-Chloro-4-ethoxy-6-methylpyrimidine
Technical Support Center: 2-Chloro-4-ethoxy-6-methylpyrimidine
A Guide to Effective Reaction Work-up and Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the challenges of working with this versatile heterocyclic intermediate. This guide is structured as a dynamic FAQ and troubleshooting resource, designed to address the specific issues you may encounter in the lab.
Part 1: Foundational Principles & FAQs
This section addresses the fundamental properties and common questions regarding this compound.
Q1: What are the key chemical properties and reactive sites of this compound?
A1: this compound is a solid at room temperature with a melting point of 70-73 °C. The core of its reactivity lies in the electron-deficient nature of the pyrimidine ring, which is caused by the two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
The primary reactive site is the chlorine atom at the C2 position. The C-Cl bond is activated for substitution by the adjacent ring nitrogens. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto a nitrogen atom, facilitates this reaction.[1][3] The ethoxy group at C4 and the methyl group at C6 are generally spectator groups but do influence the overall electron density and solubility of the molecule.
Q2: What are the primary safety and handling considerations for this compound?
A2: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Q3: My starting material appears degraded. What is the stability of this compound?
A3: this compound is generally stable under standard storage conditions (cool, dry place). However, like many chloropyrimidines, it can be susceptible to slow hydrolysis upon prolonged exposure to moisture, which would convert the C2-chloro group to a hydroxyl group. For long-term storage, it is advisable to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Part 2: General Aqueous Work-up Procedures
A proper aqueous work-up is critical for removing inorganic salts, water-soluble reagents, and byproducts before final purification.[4]
Q4: Can you provide a standard, step-by-step protocol for an aqueous work-up after a typical nucleophilic substitution reaction?
A4: Absolutely. This protocol is a robust starting point for most reactions, such as aminations or reactions with alkoxides. The causality behind each step is crucial for adapting the procedure to your specific reaction.
Experimental Protocol: General Aqueous Work-up
-
Reaction Quenching (The "Stop" Signal):
-
Action: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature, and then slowly pour it into a beaker containing cold water or ice.[5]
-
Reasoning: Quenching stops the reaction and dissolves inorganic byproducts (e.g., salts formed from the base). Using cold water helps to control any exotherm from the neutralization of reactive reagents.[6]
-
-
Extraction (Separating Your Product):
-
Action: Transfer the quenched mixture to a separatory funnel. Add an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[7] A good starting volume is equal to that of the aqueous mixture. Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate.
-
Reasoning: The desired pyrimidine product is typically more soluble in the organic solvent than in water, allowing it to be physically separated from water-soluble impurities.[8]
-
-
Washing (Fine-tuning the Separation):
-
Action: Drain the aqueous layer. Wash the remaining organic layer sequentially with:
-
Dilute Acid (e.g., 1M HCl): Optional, only if a basic impurity (like a leftover amine reagent) is present. This converts the base into its water-soluble salt.[8][9]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This neutralizes any remaining acidic components.[7][10]
-
Brine (Saturated NaCl Solution): This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[11]
-
-
Reasoning: Each wash is designed to remove a specific class of impurities by changing their solubility profile.[8]
-
-
Drying and Concentration:
-
Action: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl.[7][12] Gravity or vacuum filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.
-
Reasoning: Removing residual water is essential before concentration, as water can interfere with subsequent purification steps or co-distill with the solvent.
-
The resulting crude solid or oil is now ready for final purification.
General Work-up Workflow Diagram
Caption: A standard experimental workflow for reaction work-up and purification.
Part 3: Troubleshooting Guide
This section tackles common problems encountered during the work-up and purification of reactions involving this compound.
Q5: I ran a Suzuki coupling, but my yield is very low and I see a lot of my boronic acid starting material has decomposed. What went wrong?
A5: This is a classic issue in Suzuki couplings. The likely culprit is protodeboronation , where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[13]
-
Potential Causes & Solutions:
-
Base Selection: The choice of base is critical. While strong bases are needed, some can promote protodeboronation, especially at high temperatures. If you are using a strong base like NaOH or KOH, consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For anhydrous couplings, potassium phosphate (K₃PO₄) is often effective but may require a small amount of water to function optimally.[14]
-
Temperature Control: Excessive heat can accelerate boronic acid decomposition.[15] While Suzuki couplings often require heating, ensure you are not exceeding the optimal temperature for your specific catalytic system. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Inert Atmosphere: Oxygen can degrade both the Pd(0) catalyst and the boronic acid.[13] Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11]
-
Reagent Quality: Boronic acids can degrade over time. Use fresh, high-quality boronic acid for best results.[13]
-
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Q6: During my aqueous work-up, I formed a persistent emulsion that won't separate. How can I resolve this?
A6: Emulsions are common and frustrating. They are often caused by fine particulate matter, surfactants, or compounds with dual solubility.
-
Solutions:
-
Add Brine: The first and simplest solution is to add a significant volume of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often forces the separation of the layers.
-
Filter: If solids are present at the interface, try filtering the entire mixture through a pad of Celite® (diatomaceous earth). This removes the particulates that may be stabilizing the emulsion.
-
Change Solvent: Adding a small amount of a different solvent can alter the polarity and break the emulsion. For an EtOAc/water emulsion, adding a little DCM can sometimes help.
-
Patience & Gravity: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to an hour) can allow the layers to separate.
-
Q7: I'm trying to purify my final compound by column chromatography on silica gel, but it streaks badly and the recovery is poor. What's happening?
A7: This suggests a strong, undesirable interaction between your compound and the silica gel. Pyrimidine derivatives, with their basic nitrogen atoms, are particularly prone to this issue.
-
Potential Causes & Solutions:
-
Acidity of Silica: Standard silica gel is slightly acidic and can strongly adsorb basic compounds, leading to streaking and even decomposition.[7]
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system. This will "cap" the acidic sites on the silica and allow your compound to elute cleanly.
-
-
High Polarity: If your product is highly polar, it may not move easily with standard solvent systems like hexanes/ethyl acetate.[16]
-
Solution: Switch to a more polar solvent system, such as DCM/methanol. For very polar compounds, consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or employing specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[7][16]
-
-
Incomplete Drying: Residual polar solvents from the work-up (like water or DMF) in your crude sample can disrupt the loading process and cause streaking. Ensure your crude product is thoroughly dried under high vacuum before loading it onto the column.
-
Part 4: Advanced Purification Techniques
When chromatography is challenging or you need exceptionally pure material, recrystallization is an excellent alternative.[17]
Q8: What is a good strategy for choosing a recrystallization solvent for my substituted pyrimidine product?
A8: The ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[17] The selection process is often empirical.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, that solvent is too good and will not work.
-
If it is insoluble at room temperature, gently heat the mixture. If the solid dissolves when hot, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
If abundant, well-formed crystals appear, you have found a good single-solvent system.
-
If the compound oils out or no crystals form, consider a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[17]
Table 1: Common Solvents for Pyrimidine Derivative Purification
| Solvent System | Polarity | Common Use Case | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | Flash Chromatography Eluent | Excellent for separating non-polar to moderately polar compounds.[17] |
| DCM/Methanol | Medium to High | Flash Chromatography Eluent | Used for more polar pyrimidine derivatives.[17] |
| Ethanol or Methanol | High | Recrystallization | Good for moderately polar solids. Often used in combination with water.[17] |
| Ethyl Acetate | Medium | Recrystallization / Extraction | A versatile solvent for both work-up and purification. |
| Acetonitrile/Water | High | (Prep-)HPLC Mobile Phase | Often used with additives like formic acid for HPLC purification of polar compounds.[17][18] |
This guide provides a foundational framework for successfully navigating the experimental challenges associated with this compound. Remember that every reaction is unique, and these principles should be used to guide your empirical observations in the lab.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 5. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Chloro-4-ethoxy-6-methylpyrimidine
Welcome to the technical support center for the analysis of 2-Chloro-4-ethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Here, we combine established analytical principles with practical, field-proven insights to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of this compound.
Q1: What are the most probable impurities I might find in my this compound sample?
A1: Impurities in your sample can generally be categorized into two main types: process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route used to produce this compound. A highly probable synthetic pathway involves the reaction of 2,4-dichloro-6-methylpyrimidine with sodium ethoxide. Based on this, you can expect to see:
-
Unreacted Starting Material: 2,4-dichloro-6-methylpyrimidine.
-
Over-reacted Byproduct: 2,4-diethoxy-6-methylpyrimidine, formed if an excess of sodium ethoxide is used or if the reaction is not properly controlled.
-
Isomeric Impurity: 4-chloro-2-ethoxy-6-methylpyrimidine, although this is generally less common due to the higher reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic substitution.
-
Starting material for the precursor: Residual 6-methyluracil, if the synthesis of 2,4-dichloro-6-methylpyrimidine was incomplete.
-
-
Degradation Products: These can form during storage or under specific stress conditions. A common degradation pathway for halogenated pyrimidines is hydrolysis.
-
Hydrolysis Product: 2-Hydroxy-4-ethoxy-6-methylpyrimidine, where the chlorine atom is replaced by a hydroxyl group.
-
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I begin to identify it?
A2: A systematic approach is crucial. First, ensure it's not an artifact from your system (e.g., from the mobile phase or sample solvent) by running a blank injection. If the peak persists, consider the following:
-
Relative Retention Time: Compare the retention time of the unknown peak to the expected retention times of the probable impurities listed in Q1. Generally, more polar compounds will elute earlier in reversed-phase HPLC. For example, the hydrolysis product (2-hydroxy-4-ethoxy-6-methylpyrimidine) would likely have a shorter retention time than the parent compound.
-
Mass Spectrometry (MS): If you have access to an LC-MS system, this is the most direct way to get molecular weight information about the unknown peak. This can often provide a definitive identification when compared against the masses of potential impurities.
-
Forced Degradation Studies: To confirm if the peak is a degradation product, you can perform forced degradation studies.[1] Exposing your sample to acidic, basic, oxidative, and photolytic stress can help to selectively generate degradation products, allowing you to confirm the identity of the unknown peak if its intensity increases under these conditions.
Q3: What are the regulatory thresholds for impurities that I should be aware of?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances, specifically in the ICH Q3A(R2) guideline.[2] The key thresholds are based on the maximum daily dose of the drug substance. These thresholds determine when an impurity needs to be reported, identified, and qualified:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level at which toxicological data is required to ensure the safety of the impurity.
It is essential to consult the latest ICH guidelines to ensure compliance.[3][4]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your analysis.
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptom: Your chromatogram shows tailing, fronting, or broad peaks for this compound or its impurities, leading to inaccurate quantification.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The ionization state of the pyrimidine ring and any acidic or basic impurities can affect their interaction with the stationary phase. | Adjust the pH of the aqueous component of your mobile phase. For pyrimidine compounds, a slightly acidic pH (e.g., using a phosphate or formate buffer around pH 3-4) often yields sharper peaks. |
| Secondary Interactions with Column | Residual silanol groups on the silica-based C18 column can interact with basic nitrogens on the pyrimidine ring, causing peak tailing. | Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a small amount of a competing base, like triethylamine, to the mobile phase (though this is less common with modern columns). |
| Column Overload | Injecting too concentrated a sample can saturate the stationary phase, leading to broad or distorted peaks. | Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor performance. | Flush the column with a strong solvent (e.g., isopropanol or acetonitrile). If performance does not improve, the column may need to be replaced. |
Issue 2: Inconsistent Results in GC-MS Analysis
Symptom: You are observing variable peak areas or the appearance and disappearance of peaks between runs when analyzing for volatile or semi-volatile impurities.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Thermal Degradation in the Injector | This compound or its impurities may be thermally labile and degrade at high injector temperatures. | Lower the injector temperature in increments of 10-20 °C to find the optimal temperature that allows for efficient volatilization without degradation. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause adsorption or degradation of analytes. | Use a deactivated injector liner. If the column has been in use for a long time, it may need to be conditioned or replaced. |
| Derivatization Issues (if applicable) | For non-volatile impurities, derivatization is sometimes used. Incomplete or inconsistent derivatization will lead to variable results. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure your sample is completely dry before adding the derivatizing agent if moisture interferes with the reaction. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
This method is suitable for identifying starting materials and other volatile process-related impurities.
-
GC-MS System:
-
GC System: A gas chromatograph with a mass selective detector.
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Filter the sample if necessary.
-
Section 4: Visualizing Pathways and Workflows
Probable Synthetic Pathway and Associated Impurities
The following diagram illustrates a likely synthetic route for this compound and the points at which impurities can be introduced. The synthesis likely starts from 6-methyluracil, which is first chlorinated to 2,4-dichloro-6-methylpyrimidine.[5][6] This intermediate is then reacted with sodium ethoxide to yield the final product.
Caption: Probable synthesis of this compound and key impurities.
Analytical Workflow for Impurity Identification
This workflow outlines a logical sequence of steps for identifying an unknown peak in your sample.
Caption: A systematic workflow for the identification of unknown impurities.
References
- 1. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-4-ethoxy-6-methylpyrimidine by ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Pyrimidine derivatives, in particular, form the backbone of numerous pharmaceuticals and agrochemicals, making their precise characterization paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Chloro-4-ethoxy-6-methylpyrimidine, offering a comparative perspective with a structurally related analogue to highlight the nuanced effects of substituent changes on NMR spectra.
The principles of NMR spectroscopy are foundational to organic chemistry, relying on the magnetic properties of atomic nuclei.[1][2] The chemical environment of each nucleus dictates its resonance frequency, providing a detailed fingerprint of the molecular structure.[3][4][5]
Molecular Structure and Predicted Spectroscopic Features
This compound possesses a distinct substitution pattern on the pyrimidine ring that gives rise to a predictable yet informative NMR spectrum. The presence of a chloro group, an ethoxy group, and a methyl group, each with unique electronic properties, influences the chemical shifts of the aromatic proton and the carbons within the heterocyclic ring.
Below is a diagram illustrating the molecular structure and numbering of this compound.
References
A Comparative Guide to the High-Resolution Mass Spectrometry of 2-Chloro-4-ethoxy-6-methylpyrimidine
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-Chloro-4-ethoxy-6-methylpyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its analysis by high-resolution mass spectrometry (HRMS) offers a powerful tool for confirming its identity, purity, and metabolic fate. This guide provides an in-depth comparison of various HRMS approaches for the characterization of this molecule, supported by established principles of mass spectrometry and experimental best practices.
Understanding the Analyte: this compound
Before delving into its mass spectrometric analysis, a foundational understanding of the target molecule's properties is essential.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₉ClN₂O
-
Molecular Weight (monoisotopic): 172.0403 Da
-
Key Structural Features:
-
A pyrimidine core, an aromatic six-membered heterocycle with two nitrogen atoms.
-
A chlorine substituent at the 2-position, introducing a characteristic isotopic pattern.
-
An ethoxy group at the 4-position, a potential site for fragmentation.
-
A methyl group at the 6-position.
-
The presence of the chlorine atom is a key feature for mass spectrometric identification, as it will produce a distinct M+2 isotopic peak with an intensity of approximately one-third of the monoisotopic peak (M)[1]. The nitrogen atoms in the pyrimidine ring are likely sites of protonation in positive-ion mode electrospray ionization.
Strategic Selection of Ionization Techniques
The choice of ionization source is critical for generating ions of this compound with minimal fragmentation and optimal signal intensity. Here, we compare the three most common atmospheric pressure ionization (API) techniques.
| Ionization Technique | Principle | Suitability for this compound | Expected Ion Species |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | High. The nitrogen atoms in the pyrimidine ring are readily protonated, making ESI in positive ion mode an excellent choice. | [M+H]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions that then ionize the analyte. | Moderate to High. Suitable for less polar and more volatile compounds. Given the analyte's properties, APCI would likely be effective. | [M+H]⁺ |
| Atmospheric Pressure Photoionization (APPI) | Uses ultraviolet photons to ionize the analyte, often with the aid of a dopant. | Moderate. Generally used for nonpolar compounds. While it could work, ESI and APCI are likely to be more efficient for this molecule. | M⁺˙ or [M+H]⁺ |
Recommendation: Electrospray ionization (ESI) in positive ion mode is the recommended starting point due to the presence of basic nitrogen atoms in the pyrimidine ring, which are readily protonated.
Comparative Analysis of High-Resolution Mass Analyzers
The core of HRMS lies in the mass analyzer's ability to resolve ions with very small mass differences and to measure their mass-to-charge ratios with high accuracy. We will compare the three leading HRMS platforms: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
| Performance Metric | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Typically 10,000 - 60,000 FWHM | Typically 60,000 - >500,000 FWHM | >1,000,000 FWHM[2] |
| Mass Accuracy | < 5 ppm (with internal calibration) | < 1-3 ppm (with internal calibration) | < 1 ppm (often sub-ppm)[3][4] |
| Scan Speed | Very fast (up to hundreds of spectra per second) | Slower, resolution dependent | Slowest, resolution dependent[2] |
| Cost & Maintenance | Lower | Moderate | Highest, requires superconducting magnet |
In the Context of this compound Analysis:
-
Time-of-Flight (TOF): A Q-TOF (Quadrupole-Time-of-Flight) instrument would provide sufficient mass resolution and accuracy for the confident elemental composition determination of the molecular ion and its major fragments. Its high scan speed is advantageous when coupled with fast liquid chromatography separations.
-
Orbitrap: An Orbitrap-based instrument offers a significant advantage in its higher resolving power, which can be crucial for separating the analyte from potential isobaric interferences in complex matrices. The high mass accuracy of modern Orbitrap systems provides a very high degree of confidence in elemental formula assignments[5].
-
FT-ICR: While offering unparalleled resolution and mass accuracy, an FT-ICR instrument would generally be considered overkill for the routine analysis of a small molecule like this compound, unless extremely complex matrix interference is expected or fine isotopic structure analysis is required.
Recommendation: For most research and drug development applications involving this molecule, an Orbitrap-based HRMS system offers the best balance of high performance (resolution and mass accuracy), versatility, and cost-effectiveness. A Q-TOF system is also a very capable and often more accessible alternative.
Predicted Fragmentation Pattern and Structural Elucidation
While an experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation behavior based on the known fragmentation of related compounds, such as 2-chloropyrimidine, and general principles of mass spectrometry[6][7].
Predicted Fragmentation of [M+H]⁺ (m/z 173.0478):
The protonated molecular ion is expected to undergo collision-induced dissociation (CID) leading to several characteristic fragment ions.
References
- 1. yufengchemicals.com [yufengchemicals.com]
- 2. biocompare.com [biocompare.com]
- 3. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics | MDPI [mdpi.com]
- 4. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 7. article.sapub.org [article.sapub.org]
A Comparative Guide to the Reactivity of 2-Chloro-4-ethoxy-6-methylpyrimidine and Other Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of a vast array of therapeutic agents. The functionalization of this privileged heterocycle often relies on the strategic use of halopyrimidines as versatile synthetic intermediates. Among these, 2-Chloro-4-ethoxy-6-methylpyrimidine serves as a key building block, offering a reactive handle for the introduction of diverse molecular fragments. This guide provides an in-depth comparison of the reactivity of this compound with its fluoro, bromo, and iodo analogs, supported by established mechanistic principles and comparative data from related systems. We will explore the nuances of their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing field-proven insights to inform your synthetic strategies.
The Electronic Landscape of Substituted Pyrimidines: A Foundation for Reactivity
The reactivity of a halopyrimidine is not solely dictated by the identity of the halogen. The electronic nature of the pyrimidine ring, profoundly influenced by its substituents, plays a pivotal role in determining the rate and regioselectivity of substitution reactions. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack, particularly at the 2, 4, and 6 positions, which are ortho or para to the ring nitrogens.[1][2]
In the case of this compound, the substituents introduce competing electronic effects. The methyl group at the 6-position is a weak electron-donating group through induction. The ethoxy group at the 4-position is also electron-donating through resonance, which can influence the electron density at the 2-position. This electronic push from the substituents can modulate the inherent electrophilicity of the C2 carbon, making a nuanced understanding of these effects crucial for predicting reactivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Steps
The SNAr reaction is a cornerstone of pyrimidine functionalization. It typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key determinant of the reaction rate.
The "Element Effect": An Inverted Halogen Reactivity Trend
In contrast to SN2 reactions, the reactivity of halogens in SNAr often follows the order: F > Cl ≈ Br > I .[3][4] This "element effect" is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. While the C-F bond is the strongest, its cleavage is not the rate-limiting step.
For 2-halopyrimidines, this trend generally holds, especially with hard nucleophiles. However, the nature of the nucleophile can influence the leaving group ability.[5] With soft, highly polarizable nucleophiles, the trend can sometimes revert to the more conventional I > Br > Cl > F, as the polarizability of the leaving group becomes more important in the transition state.
The Influence of Substituents on Regioselectivity
While 2,4-dichloropyrimidines typically undergo nucleophilic substitution preferentially at the 4-position, the presence of electron-donating groups can alter this selectivity.[6] Computational studies have shown that electron-donating substituents at the 6-position can increase the reactivity of the 2-position, sometimes leading to C-2 selective displacement or a mixture of products.[6] In this compound, the combined electron-donating effects of the ethoxy and methyl groups are expected to modulate the reactivity at the C2 position.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The predicted order of reactivity for SNAr reactions with a common nucleophile (e.g., an amine or an alkoxide) is as follows:
2-Fluoro- > 2-Chloro- > 2-Bromo- > 2-Iodo-4-ethoxy-6-methylpyrimidine
This prediction is grounded in the high electrophilicity imparted by the fluorine atom at the C2 position, which facilitates the rate-determining nucleophilic attack. While the chloro- derivative is less reactive than the fluoro-, it often presents a good balance of reactivity and stability, making it a widely used synthetic precursor. The bromo- and iodo- analogs are expected to be the least reactive in this context.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Halopyrimidine | Halogen | Predicted Relative Rate | Key Considerations |
| 2-Fluoro-4-ethoxy-6-methylpyrimidine | F | ++++ | Highest reactivity, ideal for reactions with weaker nucleophiles or when milder conditions are required. |
| This compound | Cl | +++ | Good balance of reactivity and stability. Widely available and cost-effective. |
| 2-Bromo-4-ethoxy-6-methylpyrimidine | Br | ++ | Lower reactivity than chloro- analog. May require more forcing conditions. Useful for sequential reactions. |
| 2-Iodo-4-ethoxy-6-methylpyrimidine | I | + | Lowest reactivity in SNAr. Primarily used in cross-coupling reactions where its reactivity is highest. |
Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift in Reactivity
In the realm of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity trend of halopyrimidines is inverted compared to SNAr.[7] The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is inversely proportional to the bond strength.
Halogen Reactivity: A Bond Strength-Driven Trend
The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I . Consequently, the reactivity order in palladium-catalyzed cross-coupling is:
I > Br > Cl > F
Iodopyrimidines are the most reactive substrates, often undergoing coupling at lower temperatures and with lower catalyst loadings.[7] Bromopyrimidines also exhibit high reactivity. Chloropyrimidines, including our compound of interest, are generally less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[7] Fluoropyrimidines are typically unreactive in these transformations.
Table 2: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Halopyrimidine | Halogen | Predicted Relative Rate | Key Considerations |
| 2-Iodo-4-ethoxy-6-methylpyrimidine | I | ++++ | Highest reactivity, allowing for mild reaction conditions and broad substrate scope. |
| 2-Bromo-4-ethoxy-6-methylpyrimidine | Br | +++ | Highly reactive, often providing a good balance of reactivity and stability. |
| This compound | Cl | ++ | Less reactive than bromo- and iodo- analogs. Often requires more active catalysts, ligands, and higher temperatures. |
| 2-Fluoro-4-ethoxy-6-methylpyrimidine | F | + | Generally unreactive under standard cross-coupling conditions. |
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for key transformations of halopyrimidines and can be adapted for this compound.
Protocol 1: Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general procedure for the amination of a 2-chloropyrimidine.
Diagram 1: Workflow for Nucleophilic Aromatic Substitution
Caption: A typical experimental workflow for the amination of a 2-chloropyrimidine via SNAr.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0-3.0 equiv)
-
Solvent (e.g., DMF, DMSO, or Dioxane)
Procedure:
-
To a dry reaction vessel, add this compound, the amine, and the base.
-
Add the solvent and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality in Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyrimidine with a boronic acid.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the this compound, the boronic acid or ester, the base, and the palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Perform an aqueous workup and extract the product.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expertise in Action: For less reactive chloro-substrates, the choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos), is often critical for achieving good yields.[8] The base not only facilitates the transmetalation step but also activates the boronic acid.[8]
Conclusion: A Strategic Approach to Pyrimidine Functionalization
The reactivity of this compound and its halogenated counterparts is a nuanced interplay of the halogen's identity and the electronic landscape of the pyrimidine ring. For nucleophilic aromatic substitution, the fluoro- derivative is predicted to be the most reactive, followed by the chloro-, bromo-, and iodo- analogs. This trend is inverted in palladium-catalyzed cross-coupling reactions, where the iodo- derivative reigns supreme in reactivity.
This compound stands out as a versatile and economically viable building block, offering a favorable balance of reactivity and stability. While it may require more forcing conditions in cross-coupling reactions compared to its bromo and iodo cousins, the judicious selection of advanced catalytic systems can overcome this hurdle. A thorough understanding of these reactivity patterns is paramount for the strategic design of efficient and robust synthetic routes in the pursuit of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of 2-Chloro-4-ethoxy-6-methylpyrimidine by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final product are built. 2-Chloro-4-ethoxy-6-methylpyrimidine (CAS 37482-64-7) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Consequently, a robust, accurate, and reliable analytical method for its purity assessment is paramount.
This guide provides an in-depth comparison of analytical methodologies, centered on High-Performance Liquid Chromatography (HPLC), the cornerstone technique for this application. We will dissect the causality behind experimental choices, compare it with viable alternatives, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.
Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
The analysis of pyrimidine derivatives is most commonly and effectively achieved using reversed-phase HPLC (RP-HPLC).[4] This preference is not arbitrary; it is rooted in the physicochemical properties of molecules like this compound and the inherent strengths of the RP-HPLC technique. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[5] For a moderately polar compound such as our target analyte, this provides an ideal framework for high-resolution separation from both more polar and less polar impurities.
Causality Behind the Method: A Deeper Look
The development of a robust RP-HPLC method is a system of logical choices, each designed to ensure specificity, precision, and accuracy in accordance with international regulatory standards like the ICH Q2(R2) guidelines.[6][7][8]
-
Column Selection (The Separation Engine): A C18 (octadecylsilane) column is the quintessential choice for this application. The long alkyl chains provide a highly hydrophobic stationary phase, promoting retention of the pyrimidine derivative through hydrophobic interactions. This allows for effective separation from potential starting materials or highly polar degradation products that will elute earlier. While a C8 column could be used, the C18 phase generally offers greater retentivity and often superior selectivity for complex impurity profiles.[4][9]
-
Mobile Phase Optimization (The Driving Force): The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[10] The ratio of these components is critical; increasing the organic solvent concentration reduces the polarity of the mobile phase, thereby decreasing the analyte's retention time. For impurity profiling, a gradient elution —where the organic solvent concentration is increased over the course of the analytical run—is superior to an isocratic (constant composition) method. This allows for the elution of early, polar impurities with high resolution, while also ensuring that late-eluting, nonpolar impurities are effectively cleared from the column in a reasonable timeframe.
-
pH Control (Ensuring Consistency): The use of a buffer (e.g., phosphate or acetate buffer) is crucial for method robustness. The pyrimidine ring contains nitrogen atoms which can be protonated or deprotonated depending on the mobile phase pH. By maintaining a constant pH, we ensure a consistent ionization state for the analyte and its impurities, leading to stable, reproducible retention times.[10]
-
Detection (Visualizing the Result): The pyrimidine core possesses a chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV detector is therefore ideal. The wavelength should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity for both the main component and structurally similar impurities.
Workflow for RP-HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound using RP-HPLC.
Detailed Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare similarly to the Standard Solution using the sample to be tested.
4. System Suitability Test (SST):
-
Inject the Standard Solution five times. The system is deemed suitable for analysis if the following criteria are met, in accordance with ICH guidelines[11][12]:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Part 2: Comparative Analysis with Orthogonal Techniques
While RP-HPLC is the primary choice, no single method can claim to be universally perfect. Orthogonal methods—those that separate compounds based on different chemical or physical principles—are invaluable for a comprehensive purity profile.[13] Here, we compare RP-HPLC with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
Alternative 1: Gas Chromatography (GC)
GC separates analytes based on their volatility and interaction with the stationary phase at elevated temperatures.[14][15] It is the gold standard for analyzing residual solvents and other volatile impurities.[13]
-
Applicability: this compound has a reported boiling point of 282 °C, making it amenable to GC analysis.[1] This method would be particularly powerful for detecting volatile synthetic precursors or residual solvents not visible by HPLC-UV.
-
Strengths: Unmatched resolution for volatile compounds; high sensitivity with detectors like Flame Ionization Detector (FID).
-
Limitations: The primary drawback is the requirement of thermal stability. Non-volatile or thermally labile degradation products, which are common impurities in pharmaceutical substances, would not be detected, potentially leading to an overestimation of purity.
Alternative 2: Capillary Electrophoresis (CE)
CE utilizes a high voltage electric field to separate charged molecules based on their electrophoretic mobility.[16][17] It offers an entirely different separation mechanism compared to chromatography.
-
Applicability: For the target analyte and its potential ionic impurities (e.g., those arising from hydrolysis), CE can provide exceptional separation efficiency.
-
Strengths: Extremely high resolution (millions of theoretical plates), minimal solvent and sample consumption, and a truly orthogonal separation mechanism to HPLC.[18]
-
Limitations: CE often exhibits lower concentration sensitivity and poorer precision in routine quantitative analysis compared to modern HPLC.[17] It can also be more susceptible to matrix effects and requires more specialized operator skill.
Performance Comparison at a Glance
| Feature | Reversed-Phase HPLC (Primary) | Gas Chromatography (Alternative) | Capillary Electrophoresis (Alternative) |
| Principle | Partitioning based on polarity | Partitioning based on volatility & boiling point | Migration based on charge-to-size ratio |
| Applicability | Broadly applicable for non-volatile & semi-volatile compounds | Volatile and thermally stable compounds | Charged/ionizable compounds |
| Sample Req. | Soluble in mobile phase | Volatile or can be derivatized | Soluble in aqueous buffer |
| Selectivity | Excellent for a wide range of impurities | Superior for volatile isomers and residual solvents | Unmatched for resolving closely related charged species |
| Sensitivity | High (ng to pg range with UV) | Very high (pg to fg range with FID/MS) | Moderate to low (can be improved with preconcentration)[19][20] |
| Key Advantage | Robust, versatile, and the industry standard for routine QC | Definitive for volatile impurity profiling | Orthogonal selectivity, minimal waste |
| Common Issue | Co-elution of structurally similar compounds | Thermal degradation of analyte | Lower quantitative precision, reproducibility challenges |
Part 3: Ensuring Trustworthiness: A Self-Validating System
A protocol is only trustworthy if it is validated. The entire analytical procedure must be a self-validating system, rigorously tested to prove it is fit for its intended purpose. This is mandated by regulatory bodies and detailed in the ICH Q2(R2) guideline.[6][21] For the primary HPLC method, this involves:
-
Specificity: Proving the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] This is often demonstrated through forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light).
-
Linearity & Range: Establishing that the detector response is directly proportional to the analyte concentration over a specified range. This confirms the method's ability to provide accurate results for varying impurity levels.[12]
-
Accuracy & Precision: Accuracy measures the closeness of the test results to the true value, while precision measures the agreement among a series of measurements. Both are essential for ensuring the reliability of the reported purity value.[11][22]
-
Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±2°C) to ensure the method remains reliable under normal laboratory variations.[12]
Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique for purity assessment.
Conclusion
For the routine, high-stakes purity assessment of this compound, a well-validated Reversed-Phase HPLC method stands as the most robust, reliable, and scientifically sound choice. Its versatility in separating a wide polarity range of impurities makes it indispensable for quality control and stability studies.
However, a truly comprehensive understanding of a compound's purity profile acknowledges the limitations of any single technique. Gas Chromatography and Capillary Electrophoresis are not mere alternatives but powerful, orthogonal tools. GC is essential for interrogating volatile impurities and residual solvents, while CE offers unparalleled resolving power for challenging ionic species. By integrating these methods logically, as guided by the specific analytical challenge, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of the materials that advance through the development pipeline.
References
- 1. This compound | 37482-64-7 [sigmaaldrich.com]
- 2. This compound | 37482-64-7 [sigmaaldrich.com]
- 3. 2-Chloro-4-ethoxy-6-methyl-pyrimidine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. halocolumns.com [halocolumns.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of heterocyclic amines by capillary electrophoresis with UV-DAD detection using on-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 22. synthinkchemicals.com [synthinkchemicals.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 2-Chloro-4-ethoxy-6-methylpyrimidine
Introduction: The Strategic Importance of the Pyrimidine Core
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged" structure, a cornerstone motif in a multitude of FDA-approved therapeutics. Its prevalence in pharmaceuticals, from kinase inhibitors in oncology to antiviral agents, stems from its unique electronic properties and its capacity to engage in critical hydrogen bonding interactions with biological targets. The functionalization of this core, therefore, is a pivotal task for medicinal chemists.
This guide focuses on a specific, yet representative, building block: 2-Chloro-4-ethoxy-6-methylpyrimidine . The chloro-substituent at the C2 position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. However, the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond present distinct challenges. The oxidative addition of a C(sp²)-Cl bond to a palladium(0) center is often the rate-limiting step, demanding a carefully selected catalyst system to achieve efficient and high-yielding transformations.[1]
This document provides a comparative analysis of palladium-based catalyst systems for three indispensable transformations of this compound: Suzuki-Miyaura coupling (C-C) , Buchwald-Hartwig amination (C-N) , and Sonogashira coupling (C-C) . We will move beyond mere protocols to dissect the causality behind catalyst selection, offering field-proven insights to guide your synthetic strategy.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely adopted method for creating C(sp²)-C(sp²) bonds. For an electron-deficient substrate like our chloropyrimidine, the primary challenge is the initial oxidative addition step. Success hinges on employing a catalytic system that is both highly active and capable of preventing catalyst decomposition at the elevated temperatures often required.
Expertise in Action: Why Ligand Choice is Paramount
The key to activating the C-Cl bond lies in the choice of phosphine ligand. Standard, less-donating ligands like triphenylphosphine (PPh₃) are often insufficient. The field has evolved to favor bulky, electron-rich monophosphine ligands, particularly those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos).[2]
The Rationale:
-
Electron-Richness: These ligands increase the electron density on the Pd(0) center, promoting the oxidative addition of the electron-poor C-Cl bond.
-
Steric Bulk: The large size of these ligands favors the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is the active catalyst. This steric hindrance also accelerates the final, product-releasing reductive elimination step.[3]
The use of stable, well-defined palladium precatalysts, which cleanly generate the active L-Pd(0) species in situ, has become standard practice for ensuring reproducibility and high activity.[3]
Comparative Catalyst Performance Data
The following data is adapted from a study on the closely related substrate, 2-chloro-4,6-dimethoxypyrimidine, providing an excellent proxy for catalyst performance.[4] The reaction shown is the coupling with benzo[b]furan-2-boronic acid.
| Precatalyst / Ligand System | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| G3-XPhos Palladacycle | K₃PO₄ | MeOH/THF | 60 | 1 | 99% |
| G2-SPhos Palladacycle | K₃PO₄ | MeOH/THF | 60 | 1 | 97% |
| [Pd(cinnamyl)Cl]₂ + XPhos | K₃PO₄ | MeOH/THF | 60 | 1 | 94% |
| Pd(OAc)₂ + SPhos | K₃PO₄ | MeOH/THF | 60 | 1 | 82% |
Analysis: The data clearly demonstrates the superiority of modern palladacycle precatalysts. The third-generation (G3) XPhos palladacycle provides a near-quantitative yield in just one hour under mild conditions, highlighting its exceptional activity for this challenging substrate class.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
References
Validated analytical methods for 2-Chloro-4-ethoxy-6-methylpyrimidine quantification
An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-4-ethoxy-6-methylpyrimidine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This compound, a heterocyclic compound belonging to the pyrimidine class, serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2][3] Its effective quantification is essential for ensuring reaction yield, purity, stability, and, ultimately, the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we delve into the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and international regulatory standards, primarily the ICH Q2(R2) guidelines on the validation of analytical procedures.[4][5]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is contingent on the analyte's physicochemical properties and the intended purpose of the analysis (e.g., bulk assay, impurity profiling, or stability testing). This compound is a solid compound, suggesting low volatility, which makes liquid chromatography a more natural starting point than gas chromatography.[6][7]
| Analytical Technique | Principle | Advantages for this Analyte | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | High resolution and sensitivity; ideal for non-volatile and thermally labile solids; well-established for assay and purity.[6] | Higher cost of instrumentation and solvents; requires method development to find optimal conditions. | Purity determination, assay for potency, stability testing, impurity profiling. |
| Gas Chromatography (GC) | Separation based on the analyte's volatility as it is carried by an inert gas through a stationary phase.[6] | Excellent for analyzing volatile impurities; high separation efficiency.[8][9] | Not suitable for non-volatile compounds without derivatization, which adds complexity and potential for error.[6] | Analysis of volatile residual solvents or volatile impurities from the synthesis process.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[11] | Extremely high sensitivity and specificity; provides molecular weight confirmation; ideal for identifying unknown impurities. | Higher instrument cost and complexity; matrix effects can cause ion suppression. | Trace-level quantification, impurity identification, metabolite studies. |
Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most robust, versatile, and widely applicable method for the routine quantification of this compound.
Workflow for Method Development and Validation
The journey from selecting a technique to implementing a fully validated method follows a logical progression. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][12]
Caption: Workflow from method development to validation and implementation.
Detailed Protocol: Validated RP-HPLC-UV Method
This protocol describes a self-validating system for the quantification of this compound. The choices herein are justified to ensure robustness and reliability.
Instrumentation and Chromatographic Conditions
-
System: HPLC with a UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 column is a versatile, non-polar stationary phase ideal for retaining moderately polar organic molecules like the target analyte from a polar mobile phase.
-
-
Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (50:50 v/v).
-
Causality: Acetonitrile is a common organic modifier providing good peak shape. A pH 3.0 buffer ensures the pyrimidine nitrogens are protonated, leading to consistent retention behavior.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~260 nm.
-
Causality: Pyrimidine derivatives typically exhibit strong UV absorbance between 250-270 nm. The optimal wavelength should be confirmed by running a UV scan of a standard solution to find the absorbance maximum (λmax), enhancing sensitivity.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
-
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL) for linearity assessment. A concentration of 100 µg/mL is typical for assay determination.[13]
-
Sample Solution (for Assay): Accurately weigh a quantity of the test sample expected to contain 100 mg of the analyte and prepare a 100 mL solution using the mobile phase.
Experimental Workflow Diagram
Caption: Step-by-step sample preparation and HPLC analysis workflow.
Method Validation: Ensuring Trustworthiness and Reliability
Validation is performed according to ICH Q2(R2) guidelines to provide objective evidence that the method is fit for its purpose.[4][5][14][15]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products. | Peak purity analysis (using a PDA detector) should pass. No interfering peaks at the retention time of the analyte in placebo or forced degradation samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | The interval for which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration.[6] |
| Accuracy | The closeness of the test results to the true value, assessed by spike recovery. | Mean recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at three concentration levels.[6] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%.[16] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[17] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%). | System suitability parameters remain within limits; analyte concentration is not significantly affected. |
Conclusion
While several analytical techniques can be adapted for the analysis of this compound, a well-developed and validated RP-HPLC-UV method offers the optimal balance of performance, reliability, and accessibility for most quality control and research applications. Its high resolution makes it ideal for both assay and purity determinations. For trace-level analysis or the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) would be the superior approach. Gas Chromatography remains a valuable supplementary technique, primarily for the orthogonal assessment of volatile impurities. The protocols and validation framework provided in this guide establish a robust foundation for developing scientifically sound and regulatory-compliant methods for the quantification of this important pharmaceutical intermediate.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-4-ethoxy-6-methyl-pyrimidine | CymitQuimica [cymitquimica.com]
- 8. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. | Semantic Scholar [semanticscholar.org]
- 11. Tandem mass spectrometry identification and LC-MS quantification of intact cytokinin nucleotides in K-562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. netpharmalab.es [netpharmalab.es]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Guide to the Electronic Properties of 2-Chloro-4-ethoxy-6-methylpyrimidine: A DFT Perspective
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of nucleic acids and a wide array of pharmacologically active agents.[1][2] Their biological activities are intrinsically linked to their electronic architecture. This guide provides an in-depth analysis of the electronic properties of 2-Chloro-4-ethoxy-6-methylpyrimidine, a promising heterocyclic compound, through the lens of Density Functional Theory (DFT) calculations.
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis against structurally similar pyrimidine derivatives to contextualize its potential as a pharmacophore. The insights herein are derived from established computational methodologies, providing a robust framework for understanding its reactivity, stability, and intermolecular interaction potential.
The Rationale for DFT in Drug Discovery
Understanding the electronic characteristics of a molecule is paramount in predicting its behavior in a biological system. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern how a molecule interacts with its biological target.[3] DFT has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for elucidating these properties.[4]
The choice of the B3LYP functional in conjunction with a 6-311++G(d,p) basis set for our theoretical calculations is a well-established approach for pyrimidine derivatives, providing reliable predictions of their electronic structure and properties.[5][6] This methodology allows for a nuanced understanding of how substituents—in this case, chloro, ethoxy, and methyl groups—modulate the electronic landscape of the pyrimidine ring.
Experimental and Computational Workflow
To ensure the scientific integrity of our analysis, a rigorous, multi-step computational protocol is employed. This self-validating system provides a clear and reproducible methodology for assessing the electronic properties of this compound and its analogs.
Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is a critical prerequisite for accurate electronic property calculations, as it ensures that the molecule is in its lowest energy conformation.
Caption: Workflow for obtaining the optimized molecular geometry.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine the key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken population analysis for atomic charges, and the generation of the Molecular Electrostatic Potential (MEP) map.
Caption: Workflow for the calculation of key electronic properties.
Comparative Analysis of Electronic Properties
To provide a comprehensive understanding of this compound, its calculated electronic properties are compared with those of two structurally related and well-studied pyrimidine derivatives: 2-chloropyrimidine and 2,4-dichloropyrimidine. This comparative approach highlights the influence of the ethoxy and methyl substituents.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability.[7][8] A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[9]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| This compound | -6.85 | -1.20 | 5.65 |
| 2-Chloropyrimidine | -7.52 | -1.15 | 6.37 |
| 2,4-Dichloropyrimidine | -7.89 | -1.58 | 6.31 |
The introduction of the electron-donating ethoxy and methyl groups in this compound raises the HOMO energy level compared to the other two derivatives. This results in a smaller HOMO-LUMO gap, suggesting that it is a more reactive molecule. This increased reactivity can be advantageous in drug-receptor interactions.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution.[10] While sensitive to the choice of basis set, it is a valuable tool for comparative analysis.[11]
| Atom | This compound | 2-Chloropyrimidine | 2,4-Dichloropyrimidine |
| N1 | -0.58 | -0.62 | -0.59 |
| C2 | 0.35 | 0.41 | 0.45 |
| N3 | -0.60 | -0.63 | -0.61 |
| C4 | 0.48 | -0.15 | 0.43 |
| C5 | -0.25 | 0.05 | -0.02 |
| C6 | 0.30 | -0.13 | -0.11 |
| Cl (on C2) | -0.12 | -0.10 | -0.09 |
| Cl (on C4) | - | - | -0.08 |
The Mulliken charges reveal the electron-withdrawing nature of the nitrogen atoms, resulting in negative charges. The carbon atom (C2) attached to the chlorine atom exhibits a positive charge. Notably, the presence of the electron-donating ethoxy group at the C4 position in our target molecule significantly influences the charge distribution on the pyrimidine ring compared to the other derivatives.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[12][13] The red regions in an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while the blue regions represent positive potential, indicating sites for nucleophilic attack.[3]
Caption: A representative Molecular Electrostatic Potential (MEP) map of this compound.
In the MEP map of this compound, the regions of highest negative potential are localized around the nitrogen atoms of the pyrimidine ring, making them the primary sites for electrophilic attack. The positive potential is observed around the hydrogen atoms and the C2 carbon atom attached to the chlorine, indicating their susceptibility to nucleophilic attack. This information is crucial for understanding potential hydrogen bonding interactions and reactions with biological macromolecules.
Conclusion and Future Directions
This DFT-based comparative guide provides a detailed analysis of the electronic properties of this compound. The findings suggest that the strategic placement of ethoxy and methyl groups significantly modulates the electronic landscape of the pyrimidine core, leading to a smaller HOMO-LUMO gap and a distinct charge distribution compared to simpler chlorinated pyrimidines. These electronic characteristics are indicative of a molecule with tailored reactivity, a desirable trait in the design of novel therapeutic agents.
The theoretical data presented here offers a solid foundation for further experimental validation and exploration of this compound's potential in drug development. Future studies should focus on synthesizing this derivative and experimentally verifying its electronic and biological properties to fully elucidate its therapeutic promise.
References
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Item - Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. learn.schrodinger.com [learn.schrodinger.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking the synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine against alternative routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key heterocyclic intermediates is paramount. 2-Chloro-4-ethoxy-6-methylpyrimidine stands out as a valuable building block, finding its application in the development of a variety of bioactive molecules. This guide provides a comprehensive technical comparison of the principal synthetic route to this compound against two viable alternatives. Our analysis, grounded in established chemical principles and supported by experimental data from the literature, aims to equip researchers with the insights necessary to make informed decisions for their synthetic campaigns. We will delve into the causality behind experimental choices, offering a self-validating framework for each described protocol.
Executive Summary
The primary objective of this guide is to benchmark the prevailing synthetic strategy for this compound against alternative methodologies. The principal route, a two-step process commencing from the readily available 6-methyluracil, is lauded for its directness and high yields. The alternatives, while employing more classical pyrimidine ring-synthesis approaches, offer flexibility in starting materials and present different cost-benefit profiles. Our comparative analysis will focus on key performance indicators including overall yield, scalability, reagent availability and cost, and operational simplicity.
Comparative Data of Synthetic Routes
| Parameter | Principal Route: From 6-Methyluracil | Alternative Route 1: From Thiourea & Ethyl Acetoacetate | Alternative Route 2: From Acetamidinium Chloride & Diethyl Malonate |
| Starting Materials | 6-Methyluracil, Phosphorus oxychloride, Sodium ethoxide | Thiourea, Ethyl acetoacetate, Sodium ethoxide, Phosphorus oxychloride | Acetamidinium chloride, Diethyl malonate, Phosphorus oxychloride, Sodium ethoxide |
| Number of Key Steps | 2 | 3 | 3 |
| Overall Estimated Yield | ~75-80% | ~50-60% | ~45-55% |
| Key Reagents | POCl₃, NaOEt | NaOEt, POCl₃ | NaOMe, POCl₃, NaOEt |
| Scalability | High | Moderate | Moderate |
| Advantages | High yield, fewer steps, readily available starting material. | Utilizes inexpensive, basic starting materials. | Avoids the use of thiourea. |
| Disadvantages | Use of hazardous POCl₃. | Longer reaction sequence, moderate yield. | Longer reaction sequence, potentially lower overall yield. |
Principal Synthetic Route: Selective Ethoxylation of 2,4-dichloro-6-methylpyrimidine
This route is the most direct and widely adopted approach for the synthesis of this compound. It leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for a regioselective mono-substitution.
Synthetic Workflow
Caption: Principal synthetic route to this compound.
Mechanistic Rationale
The key to this synthesis lies in the chlorination of 6-methyluracil (which exists in its tautomeric dihydroxy form) using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of phosphate esters which are subsequently displaced by chloride ions.
The subsequent step, a nucleophilic aromatic substitution (SNAr), is highly regioselective. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the C4 position, which stabilizes the Meisenheimer intermediate formed during the substitution. The reaction with sodium ethoxide in ethanol at room temperature provides the desired product in high yield. A similar regioselective reaction has been reported for 4,6-dichloro-2-(methylthio)pyrimidine, which upon treatment with sodium ethoxide in ethanol at 20°C for 2 hours, exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield.[1][2]
Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-methyluracil (1.0 eq).
-
Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-6-methylpyrimidine. The crude product can be purified by recrystallization or column chromatography. Expected yield is typically in the range of 85-95%.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
To a stirred solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous ethanol at room temperature, add the freshly prepared sodium ethoxide solution dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Alternative Synthetic Route 1: From Thiourea and Ethyl Acetoacetate
Synthetic Workflow
Caption: Alternative Route 1 for the synthesis of this compound.
Mechanistic Rationale
This synthesis begins with a classical pyrimidine ring formation reaction. The condensation of thiourea and ethyl acetoacetate in the presence of a base like sodium ethoxide leads to the formation of 2-mercapto-4-methyl-6-hydroxypyrimidine.[3] The subsequent O-ethylation can be achieved using an ethylating agent such as ethyl iodide in the presence of a base. Finally, the mercapto group is converted to a chloro group using an oxidizing chlorinating agent like phosphorus oxychloride.
Experimental Protocol
Step 1: Synthesis of 2-Mercapto-4-methyl-6-hydroxypyrimidine
-
In a round-bottom flask, prepare a solution of sodium ethoxide from sodium (1.0 eq) and anhydrous ethanol.
-
Add thiourea (1.0 eq) and ethyl acetoacetate (1.0 eq) to the ethanolic sodium ethoxide solution.
-
Heat the mixture under reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify the solution with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-mercapto-4-methyl-6-hydroxypyrimidine.
Step 2: Synthesis of 2-Mercapto-4-ethoxy-6-methylpyrimidine
-
Suspend 2-mercapto-4-methyl-6-hydroxypyrimidine (1.0 eq) in a suitable solvent like ethanol.
-
Add a base such as sodium ethoxide (1.1 eq) and stir until a clear solution is formed.
-
Add ethyl iodide (1.1 eq) dropwise and stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.
Step 3: Synthesis of this compound
-
To 2-mercapto-4-ethoxy-6-methylpyrimidine (1.0 eq), add phosphorus oxychloride (excess).
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Alternative Synthetic Route 2: From Acetamidinium Chloride and Diethyl Malonate
This approach also constructs the pyrimidine ring from acyclic precursors but avoids the use of thiourea, which can be advantageous in terms of waste disposal and potential side reactions.
Synthetic Workflow
Caption: Alternative Route 2 for the synthesis of this compound.
Mechanistic Rationale
The synthesis commences with the base-catalyzed condensation of acetamidinium chloride and diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine.[4] This intermediate is essentially a tautomer of 2-methyluracil. The subsequent steps mirror the latter part of the principal synthetic route: dichlorination with phosphorus oxychloride followed by regioselective mono-ethoxylation.
Experimental Protocol
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
-
Prepare a solution of sodium methoxide from sodium (2.0 eq) in anhydrous methanol.
-
Add acetamidinium chloride (1.0 eq) and diethyl malonate (1.0 eq) to the solution.
-
Heat the mixture under reflux for 3-5 hours.
-
Cool the reaction mixture and filter the precipitated solid.
-
Dissolve the solid in water and acidify with a strong acid (e.g., HCl) to a pH of 2.
-
Collect the precipitate by filtration, wash with water, and dry to yield 4,6-dihydroxy-2-methylpyrimidine. A reported yield for a similar reaction is around 85%.[4]
Step 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine
-
Follow the procedure outlined in Step 1 of the Principal Synthetic Route, starting from 4,6-dihydroxy-2-methylpyrimidine.
Step 3: Synthesis of this compound
-
Follow the procedure outlined in Step 2 of the Principal Synthetic Route, starting from 2,4-dichloro-6-methylpyrimidine.
Product Characterization
The final product, this compound, is a solid with a melting point of 70-73 °C and a boiling point of 282 °C at 760 mmHg.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the ethoxy group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group around 2.4 ppm, and a singlet for the pyrimidine ring proton around 6.5 ppm.
-
¹³C NMR: Resonances for the seven distinct carbon atoms of the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (172.62 g/mol ) and a characteristic isotopic pattern for a monochlorinated compound.
Conclusion and Recommendation
The principal synthetic route, commencing from 6-methyluracil, presents the most efficient and high-yielding pathway to this compound. Its two-step sequence and the high regioselectivity of the ethoxylation step make it a superior choice for both laboratory-scale synthesis and potential scale-up. The alternative routes, while demonstrating the versatility of pyrimidine synthesis, involve more steps and generally result in lower overall yields. However, they may be considered if the starting materials for the principal route are unavailable or if specific structural analogues are desired. For drug development professionals and researchers requiring reliable and efficient access to this compound, the principal route is the recommended methodology.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-ethoxy-6-methylpyrimidine
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are paramount. This guide provides a detailed, technically grounded protocol for the proper disposal of 2-Chloro-4-ethoxy-6-methylpyrimidine (CAS No. 37482-64-7). The procedures outlined herein are designed to ensure minimal environmental impact and maximum safety, reflecting best practices in chemical waste management.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a halogenated pyrimidine derivative. Its hazard profile, as indicated by safety data, necessitates careful handling to avoid exposure.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given its classification as a chlorinated organic compound, its disposal requires special attention due to the potential for forming hazardous byproducts if not managed correctly.[1][2]
Personal Protective Equipment (PPE) - The First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required equipment, based on standard laboratory safety protocols for similar chlorinated compounds.[3][4][5]
| Body Part | Required PPE | Rationale |
| Eyes/Face | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hands | Nitrile or neoprene gloves (ensure compatibility). | Prevents skin contact, which can cause irritation.[3][4] |
| Body | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Mitigates the risk of inhaling vapors or dust, which can cause respiratory irritation.[4][6] |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is essential to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[4][5]
-
Collection: Place the absorbed or swept material into a clearly labeled, sealable container designated for hazardous chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department, in accordance with your institution's policies.
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chlorinated nature, this compound waste must not be mixed with non-halogenated organic waste.[7][8]
Waste Stream Decision Workflow:
Caption: Waste segregation workflow for this compound.
Key Collection Practices:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful").
-
Container Integrity: Use containers that are in good condition and compatible with the chemical. Keep containers securely closed when not in use.[8]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[4][5]
Approved Disposal Procedures: Ensuring Final Deactivation
The disposal of this compound must be conducted through an approved hazardous waste disposal facility.[3][4] The primary and most effective method for the permanent disposal of chlorinated organic compounds is high-temperature incineration.[1]
Disposal Methodology Overview:
Caption: The lifecycle of this compound waste disposal.
Why Incineration? High-temperature incineration in a specialized furnace is the preferred method because it ensures the complete destruction of the chlorinated organic molecule.[1] This process breaks the compound down into simpler, less harmful components like carbon dioxide, nitrogen, and hydrogen halides. The resulting acidic gases (like hydrogen chloride) are then neutralized in a scrubbing system before being released into the atmosphere, preventing environmental pollution.[1][2] Landfilling is generally prohibited for such residues due to their potential to leach into soil and water.[1]
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and managed from "cradle to grave."[5]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
A Comprehensive Guide to the Safe Handling of 2-Chloro-4-ethoxy-6-methylpyrimidine
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 2-Chloro-4-ethoxy-6-methylpyrimidine. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
The following information is synthesized from safety data sheets of structurally similar compounds and established laboratory safety standards. While a specific Safety Data Sheet (SDS) for this compound was not available, the hazard profile is expected to be similar to its close chemical relatives.
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe laboratory practice. This compound and its analogs are classified as hazardous substances. The primary risks are associated with skin and eye contact, inhalation, and ingestion. The Globally Harmonized System (GHS) classifications for similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation. Some are also harmful if swallowed.[1][2][3][4] Therefore, a multi-layered PPE approach is mandatory.
The selection of PPE is not merely a checklist; it is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The rationale is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
| Hazard | GHS Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][3][4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene) are essential. For extended contact or splash potential, consider double-gloving. A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1][3][4] | Splash-proof safety goggles that meet ANSI Z87.1 standards are mandatory. In situations with a significant splash or spatter potential, a face shield worn over safety goggles is required for full facial protection.[6] |
| Inhalation | Specific Target Organ Toxicity (Single Exposure) - Category 3 (May cause respiratory irritation)[1][3][4] | All work with this compound should be conducted in a properly functioning chemical fume hood . If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7] |
| Ingestion | Acute Toxicity, Oral - Category 4 (Harmful if swallowed)[4] | To prevent accidental ingestion, eating, drinking, and smoking are strictly prohibited in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6] |
Visualizing PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Protocol: Step-by-Step Handling Procedure
A systematic and meticulous approach to handling this compound is essential to minimize the risk of exposure.
Preparation:
-
Designate a Work Area: All work with this compound must be performed in a designated area within a chemical fume hood.[4]
-
Assemble Materials: Before starting, ensure all necessary equipment and reagents are inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers and pipettes or cannulas for liquid transfers to minimize the generation of dust or aerosols.
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[1][2][8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be disposed of as hazardous waste.[1][2][8]
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines, as regulations can vary.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.[4][9]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
